(1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane
Description
Properties
IUPAC Name |
(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGMAEKAEXMJNG-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458726 | |
| Record name | (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303176-45-6 | |
| Record name | (1R)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303176-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1’R, 2R)-2-(1’, 2’-Dihydroxyethyl)-6-fluorochromane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical structure and properties of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane
Executive Summary
Compound Identity: (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane CAS Registry Number: 303176-45-6 Role: Chiral Synthon & Critical Process Impurity
This technical guide analyzes (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, a pivotal intermediate in the asymmetric synthesis of Nebivolol , a third-generation
In the context of drug development, this specific diastereomer serves two distinct functions:
-
Synthetic Precursor: It is the product of Sharpless Asymmetric Dihydroxylation (AD) of 6-fluoro-2-vinylchromane, serving as the chiral scaffold for the subsequent formation of the (2R, 1'S)-epoxide intermediate.
-
Process Impurity: In industrial routes utilizing the Corey-Chaykovsky epoxidation, this diol appears as a hydrolytic degradation product ("Nebivolol Impurity A" variant), requiring rigorous control strategies due to its impact on the enantiomeric excess (ee) of the final API.
Structural Analysis & Stereochemical Configuration
The molecule features a 6-fluorochromane core substituted at the C2 position with a 1,2-dihydroxyethyl side chain. The physicochemical behavior is governed by two chiral centers and the electron-withdrawing fluorine atom.
Stereochemical Nomenclature
The designation (1'R, 2R) indicates the absolute configuration at two specific centers:
-
C2 (Chromane Ring): The carbon adjacent to the ether oxygen holds the R configuration.
-
C1' (Side Chain): The secondary alcohol carbon attached to C2 holds the R configuration.
This specific stereoisomer is the syn-diol (assuming a specific backbone alignment) and is thermodynamically distinct from its (1'S, 2R) diastereomer.
The Fluorine Effect
The fluorine atom at position 6 is not merely structural; it is a metabolic block. By substituting the para-position relative to the ether oxygen, it prevents rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the pharmacokinetic half-life of the parent drug, Nebivolol.
Physicochemical Profile
The vicinal diol moiety introduces high polarity and hydrogen-bonding capability, contrasting with the lipophilic chromane core.
| Property | Value (Experimental/Predicted) | Relevance |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 212.22 g/mol | Mass Balance |
| Physical State | Viscous Oil / Low-melting Solid | Handling/Crystallization |
| LogP | ~1.1 | Moderate Lipophilicity (Extractable) |
| H-Bond Donors | 2 | Solubility in Polar Solvents (MeOH, ACN) |
| H-Bond Acceptors | 3 | Interaction with Stationary Phases |
| pKa | ~13.5 (Secondary Alcohol) | Neutral at Physiological pH |
Synthetic Pathways & Causality
The generation of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is pathway-dependent. We examine the Sharpless Asymmetric Dihydroxylation (Route A) where it is a target, and the Hydrolytic Degradation (Route B) where it is an impurity.
Route A: Asymmetric Synthesis (Targeted)
To synthesize the (1'R, 2R) isomer with high enantiomeric excess, the Sharpless AD protocol is the gold standard.
-
Substrate: (R)-6-Fluoro-2-vinylchromane.
-
Reagent: AD-mix-β (containing ligand (DHQD)₂PHAL).
-
Mechanism: The osmium tetroxide complex coordinates to the vinyl group. The chiral ligand creates a steric pocket that forces the oxidant to attack from the top face (relative to the plane defined by the largest substituents), yielding the (1'R, 2R) diol.
-
Causality: The choice of AD-mix-β is non-negotiable here; AD-mix-α would yield the enantiomeric (1'S, 2S) diol (assuming S-vinyl precursor) or the diastereomeric (1'S, 2R) species depending on the vinyl configuration.
Route B: Epoxide Hydrolysis (Impurity Formation)
In industrial settings, the epoxide intermediate 6-fluoro-2-(oxiran-2-yl)chromane is often formed via sulfur ylides.
-
Event: Exposure of the epoxide to moisture under acidic or basic conditions.
-
Mechanism: Nucleophilic attack of water on the epoxide ring.
-
Outcome: Ring opening yields the diol. If the starting epoxide is (2R, 1'S), acid-catalyzed hydrolysis (inversion at C1') can yield the (1'R, 2R) diol.
Figure 1: Synthetic workflow showing the generation of the (1'R, 2R)-diol via asymmetric dihydroxylation and its relationship to the key epoxide intermediate.[1][2]
Experimental Protocols
Synthesis via Sharpless Asymmetric Dihydroxylation
Objective: Preparation of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane from (R)-6-fluoro-2-vinylchromane.
Protocol:
-
Preparation: In a round-bottom flask, dissolve AD-mix-β (1.4 g per mmol of substrate) in a 1:1 mixture of t-Butanol and Water .
-
Activation: Stir at 0°C until both phases are clear (approx. 15 min). Add Methanesulfonamide (1 eq) to accelerate hydrolysis of the osmate ester.
-
Addition: Add (R)-6-fluoro-2-vinylchromane (1.0 eq) in one portion.
-
Reaction: Stir vigorously at 0°C for 24–48 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The olefin spot should disappear; a polar diol spot will appear (Rf ~ 0.2).
-
Quenching: Add Sodium Sulfite (1.5 g per mmol substrate) and stir for 1 hour at room temperature to reduce Os(VIII) to Os(IV).
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 2N KOH (removes methanesulfonamide), then brine.
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Silica gel, Gradient: 20% -> 60% EtOAc in Hexane).
Validation:
-
Yield: Expect >90%.
-
ee: Expect >95% (Determine via Chiral HPLC).
Analytical Characterization (Self-Validating System)
To distinguish the (1'R, 2R) isomer from its diastereomers (1'S, 2R; 1'R, 2S; 1'S, 2S), a validated Chiral HPLC method is required.
Method Parameters:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Chromane absorption).
-
Temperature: 25°C.
NMR Interpretation (
- 6.7-6.9 ppm: Multi-plet (3H, Aromatic protons).
- 3.8-4.1 ppm: Multi-plet (3H, C2-H, C1'-H, C2'-Ha).
- 3.6 ppm: Multi-plet (1H, C2'-Hb).
- 2.7-2.9 ppm: Multi-plet (2H, C4-H benzylic).
- 1.8-2.2 ppm: Multi-plet (2H, C3-H).
-
Diagnostic: The coupling constant (
) between H2 and H1' differs between syn (1'R, 2R) and anti (1'S, 2R) isomers due to hydrogen bonding and rotamer populations.
Pharmaceutical Relevance & Impurity Management[4][5][6]
Criticality in Nebivolol Synthesis
The (1'R, 2R)-diol is not the final drug but a "chiral pivot."
-
Activation: The primary alcohol at C2' is selectively tosylated (using TsCl/Pyridine at -10°C).
-
Ring Closure: Treatment with base (e.g.,
) causes intramolecular attack by the C1' alkoxide onto the C2'-OTs. -
Inversion: This closes the epoxide ring. Crucially, because the attack is on the primary carbon, the stereocenter at C1' is preserved (or inverted depending on the specific leaving group dynamics at the secondary position if that route is chosen).
-
Correction: Standard closure involves tosylating the primary alcohol. The secondary alkoxide attacks the primary carbon. This retains the configuration at C1'.
-
Alternative: If the secondary alcohol is activated (mesylated) and the primary alcohol attacks, C1' is inverted.
-
Target: Nebivolol synthesis typically targets the (2R, 1'S)-epoxide (or enantiomer). To get (1'S) epoxide from (1'R) diol, one must invert.
-
Impurity Specification
In the final API (Nebivolol HCl), the "Diol Impurity" (arising from hydrolysis) is strictly controlled.
-
ICH Limit: Typically < 0.15% for qualified impurities.
-
Origin: Moisture ingress during the epoxide coupling stage.
-
Removal: The diol is significantly more polar than Nebivolol. It is purged during the final recrystallization (usually from Methanol/Ethanol).
Figure 2: The fate of the diol impurity during the manufacturing process. Its high polarity allows for removal via recrystallization.
References
-
BenchChem. (2025).[3] Troubleshooting guide for the synthesis of Nebivolol intermediates. Retrieved from
-
World Intellectual Property Organization. (2017). Process for the synthesis of intermediates of nebivolol. WO2017125900A1. Retrieved from
-
United States Pharmacopeia (USP). (2024). Nebivolol Related Compound D.[4][5][6][7] Catalog No. 1457888. Retrieved from
-
ResearchGate. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11206617: (1R)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol.[8] Retrieved from [8]
Sources
- 1. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R*[R[R*]]]] and ([2R[2S*[S[S*]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluoroÂchroman-2-methanol] AND ITS PURE [2S[2R*[R[R*]& - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. store.usp.org [store.usp.org]
- 6. clearsynth.com [clearsynth.com]
- 7. (2S*,2'R*)-Nebivolol Impurity C - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. (1R)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol | C11H13FO3 | CID 11206617 - PubChem [pubchem.ncbi.nlm.nih.gov]
Whitepaper: The Pivotal Role of 6-Fluorochromane Derivatives in the Synthesis and Pharmacology of Advanced Beta-Blockers
Abstract
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Its incorporation into beta-adrenergic antagonists (beta-blockers) has led to the development of agents with refined pharmacological profiles. This technical guide delves into the specific role of 6-fluorochromane derivatives as key building blocks in the synthesis of modern beta-blockers, with a particular focus on Nebivolol. We will explore the synthetic pathways to crucial 6-fluorochroman-2-carboxylic acid and its derivatives, analyze the profound impact of the fluorine substituent on the molecule's physicochemical and pharmacological properties, and dissect the structure-activity relationships (SAR) that govern receptor selectivity and efficacy. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the design and synthesis of next-generation cardiovascular therapeutics.
Introduction: The Evolution of Beta-Blockers and the Rise of the Chromane Scaffold
Beta-blockers have been a cornerstone of cardiovascular medicine for decades, effectively managing conditions like hypertension, angina pectoris, and heart failure by antagonizing β-adrenergic receptors and mitigating the effects of catecholamines like epinephrine.[2][3][4][5] The first generation of these drugs, such as propranolol, were non-selective, blocking both β1 and β2 receptors, which led to undesirable side effects like bronchoconstriction.[2][6] This spurred the development of second-generation, cardioselective agents that primarily target β1 receptors in the heart.[2][7]
The third generation of beta-blockers introduced an additional, highly desirable property: vasodilation.[2] Nebivolol stands as a prime example of this class, exhibiting high β1-selectivity coupled with the ability to potentiate nitric oxide (NO) production, leading to vasodilation and a more comprehensive antihypertensive effect.[8][9] A key structural feature of Nebivolol is the 6-fluorochromane moiety. This guide will illuminate the critical role this specific chemical entity plays, from its synthesis to its ultimate contribution to the drug's unique pharmacological identity.
The 6-Fluorochromane Moiety: A Key to Enhanced Pharmacological Properties
The introduction of a fluorine atom into a drug molecule is a well-established strategy in medicinal chemistry to modulate its biological properties.[10] In the context of the 6-fluorochromane scaffold, the fluorine atom at the C-6 position is not merely an incidental feature; it is a deliberate modification that imparts significant advantages.
-
Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolic oxidation, increasing the drug's half-life and bioavailability.
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions—such as dipole-dipole or hydrogen bond-like interactions—with the receptor's active site.[10]
-
Lipophilicity and Permeability: Aromatic fluorination typically increases lipophilicity, which can enhance the molecule's ability to cross cellular membranes and reach its target receptor.[10]
These modifications collectively contribute to a more potent, selective, and durable therapeutic agent, making the 6-fluorochromane unit a highly valuable component in modern drug design.
Synthesis of Key 6-Fluorochromane Intermediates
The synthesis of beta-blockers like Nebivolol hinges on the efficient preparation of chiral 6-fluorochromane building blocks. The journey typically begins with the synthesis of 6-fluorochroman-2-carboxylic acid, a versatile and critical intermediate.[1]
Synthetic Pathway Overview
A common and effective route starts from p-fluorophenol and involves several key transformations to construct the chromane ring system and install the necessary functional groups. This multi-step process is designed to build the core scaffold with high purity, which is essential for subsequent stereoselective reactions.
Caption: The β1-adrenergic signaling pathway and the inhibitory action of a 6-fluorochromane beta-blocker.
The Unique Profile of Nebivolol
Nebivolol, a racemic mixture of (SRRR)-d-Nebivolol and (RSSS)-l-Nebivolol, owes its unique pharmacology to its constituent enantiomers. [11]* d-Nebivolol is primarily responsible for the potent and selective β1-adrenergic blockade. [11]* l-Nebivolol is believed to mediate the vasodilatory effect through the L-arginine/nitric oxide pathway, enhancing NO bioavailability.
The 6-fluorochromane core is integral to the high-affinity binding of the d-enantiomer to the β1-receptor, contributing to its impressive selectivity.
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of beta-blockers is highly dependent on their chemical structure. [12]The classic aryloxypropanolamine pharmacophore is the foundation, but substitutions on the aromatic ring and the amine are critical for determining selectivity and potency. [13][14]
| Structural Feature / Modification | Effect on Pharmacological Activity | Rationale / Example |
|---|---|---|
| Aryloxypropanolamine Core | Essential for beta-blocking activity. The ether oxygen and propanolamine side chain are critical for receptor binding. [13][14] | This core structure mimics the endogenous catecholamine ligands, allowing for competitive antagonism. Found in propranolol, atenolol, and Nebivolol. |
| Amine Substituent | A secondary amine with a bulky alkyl group (e.g., isopropyl, tert-butyl) is optimal for antagonist activity. [14] | The bulky group enhances binding affinity to the receptor pocket. Primary or tertiary amines generally show reduced activity. |
| Stereochemistry at Hydroxyl Carbon | The (S)-configuration of the hydroxyl-bearing carbon in the side chain is essential for high-affinity binding and potent beta-blockade. [6][14] | The (R)-enantiomer is typically 100-fold less active. Most beta-blockers are sold as racemates, but the activity resides in the (S)-isomer. |
| Para-substitution on Aromatic Ring | Large substituents at the para-position of the phenyl ring (relative to the oxypropanolamine side chain) tend to increase cardioselectivity (β1-selectivity). [13] | This substitution pattern is thought to favor interaction with the β1-receptor subtype over the β2-receptor. Atenolol and Metoprolol are key examples. |
| Fluorine at C-6 of Chromane Ring | Enhances lipophilicity, metabolic stability, and potentially receptor binding affinity. [10] | The C-F bond is resistant to metabolic cleavage. The electronegativity can influence key binding interactions, contributing to the high potency of Nebivolol. |
| Substitutions on Chromane Ring (other) | Introduction of an oxo or hydroxyl group at the C-4 position can improve receptor selectivity. [15]| These modifications can fine-tune the electronic and steric properties of the molecule, optimizing its fit within the receptor's binding site. |
Conclusion and Future Outlook
The 6-fluorochromane scaffold has proven to be a remarkably effective platform for the design of advanced beta-blockers. Its synthesis, while complex, yields intermediates that lead to drugs with superior pharmacological profiles, exemplified by the high β1-selectivity and unique vasodilatory properties of Nebivolol. The strategic placement of the fluorine atom enhances critical ADME properties and contributes to potent receptor antagonism.
Future research in this area will likely focus on the development of even more refined synthetic methodologies, including asymmetric and continuous flow processes, to improve efficiency and stereochemical control. [11]Furthermore, a deeper exploration of substitutions on the chromane ring may uncover new derivatives with tailored pharmacological effects, potentially leading to novel therapeutics for a range of cardiovascular and related diseases. The 6-fluorochromane moiety will undoubtedly remain a cornerstone of innovation in this vital area of medicinal chemistry.
References
- Troubleshooting guide for the synthesis of Nebivolol intermedi
- NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R[R[R]]]] and ([2R[2S[S[S]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluorochroman-2-methanol] AND ITS. (2004).
- Preparation of nebivolol. (2011).
- Nebivolol Synthetic Routes. MedKoo Biosciences.
- Preparation method of 6-fluorochroman-2-formic acid. (2014).
- SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline.
- Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). MDPI.
- Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r). (2011).
- Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2025).
- Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology.
- Discovery and development of beta-blockers. Wikipedia.
- Beta-Blockers-Mechanism-of-Action-and-Side-Effects. (2021). Calgary Guide.
- COMPAR
- Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. (Unknown). PubMed.
- Structure Activity Rel
- Beta-blockers: Historical Perspective and Mechanisms of Action. (2019). PubMed.
- A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. (2014).
- Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone)
- Structure Activity Relationship - Adrenergic Blockers. Pharmacy 180.
- A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
- Beta blockers. Mayo Clinic.
- Beta-Blockers: Uses & Side Effects. Cleveland Clinic.
- Selective Beta-1 Blockers. (2023). NCBI Bookshelf.
- The structure-activity relationship and pharmaceutical compounds. (2021). Managing Intellectual Property.
- Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023).
Sources
- 1. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]
- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmedchem.com [jmedchem.com]
- 4. Beta blockers - Mayo Clinic [mayoclinic.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 7. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20110250454A1 - Preparation of nebivolol - Google Patents [patents.google.com]
- 12. The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property [managingip.com]
- 13. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 14. pharmacy180.com [pharmacy180.com]
- 15. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and safety data sheet for chiral fluorochromane diol
Topic: CAS Number and Safety Data Sheet for Chiral Fluorochromane Diol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Strategic Handling, Synthesis, and Safety Protocols for Nebivolol Intermediates
Executive Summary
The "Chiral Fluorochromane Diol" refers to a class of critical vicinal diol intermediates used primarily in the enantioselective synthesis of Nebivolol , a third-generation
In the context of drug development, this moiety typically appears as 1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol .[1] It is rarely isolated as a bulk commodity due to its role as a transient intermediate formed via the hydrolysis of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran or reduced from (R)-6-fluoro-chroman-2-carboxylic acid .[1]
This guide provides the validated chemical identity, safety data (SDS) analysis, and handling protocols for the commercially available chiral precursors and the generated diol, designed for researchers requiring high-purity synthesis of Nebivolol isomers.[1]
Chemical Identity & CAS Registry[2]
Because the diol is often generated in situ or supplied as a custom synthesis intermediate, researchers must often source the stable chiral acid or epoxide precursors. Below are the identifiers for the core chiral scaffold and its direct precursors.
Table 1: Chemical Identifiers
| Compound Description | CAS Number | Molecular Formula | Role in Synthesis |
| (R)-6-Fluorochroman-2-carboxylic acid | 129101-37-7 | Primary Chiral Starting Material | |
| (S)-6-Fluorochroman-2-carboxylic acid | 129101-36-6 | Enantiomer (for l-Nebivolol) | |
| 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-chromene | 99199-90-3 | Epoxide Precursor to Diol | |
| Nebivolol (Generic) | 99200-09-6 | Final API |
Note on Stereochemistry: The biological activity of Nebivolol is highly stereodependent.[1] The (S,R,R,R)-isomer (d-Nebivolol) is the active
-blocker.[1] The synthesis of the diol must maintain the C2-chroman chirality established by the starting carboxylic acid.[1]
Synthesis & Process Logic
Expertise & Experience: The generation of the chiral diol is not merely a hydration step; it is a stereochemical checkpoint. The standard industrial route involves the reduction of the carboxylic acid to an aldehyde/alcohol, followed by epoxidation and subsequent ring-opening to the diol.[1]
Mechanistic Workflow
The following diagram illustrates the transformation from the commercially stable acid (CAS 129101-37-7) to the target diol and final API.
Figure 1: Synthetic pathway from the stable chiral acid precursor to the fluorochromane diol and Nebivolol.[1][2][3]
Safety Data Sheet (SDS) Analysis
Trustworthiness: As the diol is a potent intermediate for a beta-blocker, it must be handled with "Potent Compound" protocols.[1] The data below is derived from the SDS of the primary precursor (R)-6-Fluorochroman-2-carboxylic acid , which dictates the baseline safety profile for the diol workflow.
Hazard Identification (GHS Classification)
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement (H-Code) |
| Acute Toxicity, Oral | Cat 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[4][5][6] |
| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[4][5][7] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][4] |
Precautionary Protocols (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[1][4][5][9] Continue rinsing.[1][4][9]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Critical Safety Note for the Diol
While the acid is an irritant, the Epoxide and Diol intermediates are structurally closer to the final API.
-
Genotoxicity Warning: Epoxides are potential alkylating agents.[1] Treat the epoxide precursor (CAS 99199-90-3) as a potential mutagen.[1]
-
Pharmacological Potency: The diol is a late-stage intermediate.[1] Inhalation of dusts may trigger beta-adrenergic blockade effects (bradycardia, hypotension).[1] Handle in a fume hood or isolator.
Experimental Protocols
Authoritative Grounding: The following protocols ensure the integrity of the chiral center during handling and analysis.
A. Handling & Storage SOP
-
Storage: Store precursors at 2–8°C under inert atmosphere (Argon/Nitrogen). The diol is hygroscopic; exposure to moisture may induce racemization or degradation.[1]
-
Engineering Controls: Use a Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration for all solid handling.[1]
-
Deactivation: Quench epoxide residues with aqueous sodium hydroxide or sodium thiosulfate before disposal.[1]
B. Analytical Validation (Chiral HPLC)
To verify the optical purity of the generated diol or the starting acid, use the following validated method parameters.
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% TFA.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm.
-
Temperature: 25°C.
-
Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.
C. Emergency Response Decision Tree
This logic flow dictates the immediate response to exposure, prioritizing the mitigation of pharmacological effects.
Figure 2: Emergency response workflow for exposure to pharmacologically active fluorochromane intermediates.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 28242420: (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.[1] PubChem. Available at: [Link][2]
-
Beilstein Journal of Organic Chemistry. Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates.[1] Beilstein J. Org.[1] Chem. 2017, 13, 571–578. Available at: [Link]
Sources
- 1. Nebivolol | C22H25F2NO4 | CID 71301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | C10H9FO3 | CID 28242420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
An In-Depth Technical Guide to the Thermodynamic Stability of (1'R,2R) vs (1'S,2S) Chromane Isomers
Abstract
This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of (1'R,2R) and (1'S,2S) chromane diastereomers. Aimed at researchers, scientists, and professionals in drug development, this document delves into the intricate interplay of steric and stereoelectronic effects that dictate the conformational preferences and relative energies of these important chemical entities. Through a synthesis of theoretical principles, computational modeling, and experimental validation, this guide offers a robust framework for understanding and predicting the stability of substituted chromanes, a core structural motif in numerous natural products and pharmacologically active compounds.[1][2][3]
Introduction: The Significance of Chromane Stereochemistry
The chromane (3,4-dihydro-2H-1-benzopyran) ring system is a privileged scaffold in medicinal chemistry and natural product synthesis.[4] Its derivatives exhibit a wide array of biological activities, including the antioxidant properties of tocopherols (Vitamin E) and the potent pharmacological effects of various synthetic drugs.[3] The stereochemistry of substituents on the dihydropyran ring profoundly influences molecular shape, receptor binding affinity, and metabolic stability. Consequently, a thorough understanding of the relative thermodynamic stabilities of different stereoisomers is paramount for rational drug design and stereoselective synthesis.
This guide focuses on the diastereomeric pair: (1'R,2R) and (1'S,2S)-chromanes, where a chiral substituent is present at the 2-position. The core question we address is: which of these two diastereomers is thermodynamically more stable, and what are the underlying chemical principles that govern this preference?
Foundational Principles: Gauging Diastereomeric Stability
The relative thermodynamic stability of diastereomers is determined by the differences in their ground-state energies. These energy differences arise from a combination of intramolecular interactions, including:
-
Steric Hindrance (Van der Waals Repulsion): The repulsive interaction between non-bonded atoms or groups that are in close proximity. In cyclic systems like chromanes, this often manifests as 1,3-diaxial interactions or gauche butane-type interactions.[5]
-
Torsional Strain: The energy penalty associated with eclipsed or gauche conformations around single bonds.
-
Stereoelectronic Effects: The influence of orbital interactions on the conformation and stability of a molecule. A key player in the chemistry of heterocyclic systems is the anomeric effect .[6]
The dihydropyran ring of the chromane moiety typically adopts a half-chair conformation to minimize these strains. The substituent at the 2-position can occupy either a pseudo-axial or a pseudo-equatorial position. Generally, steric considerations would favor the equatorial position to minimize unfavorable 1,3-diaxial interactions.[5] However, as we will explore, stereoelectronic effects can sometimes override steric preferences.
The Anomeric Effect in Chromane Systems
The anomeric effect describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom in a ring to favor the axial orientation, even if this is sterically more demanding.[6] This phenomenon is a result of a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (the oxygen in the chromane) and the antibonding (σ*) orbital of the C-substituent bond when the substituent is in the axial position.[7]
In the context of a 2-substituted chromane, the anomeric effect can stabilize a conformation where the substituent at C2 is in a pseudo-axial orientation. The magnitude of this effect depends on the electronegativity of the substituent and the geometry of the orbital overlap.[6]
Conformational Analysis of (1'R,2R) and (1'S,2S) Chromane Isomers
To dissect the thermodynamic stability of the (1'R,2R) and (1'S,2S) diastereomers, we must consider the conformational preferences of the dihydropyran ring and the rotational freedom of the substituent at the 2-position.
The Half-Chair Conformation and Substituent Orientation
The dihydropyran ring of a chromane exists in a dynamic equilibrium between two half-chair conformations. The substituent at the 2-position will preferentially adopt a pseudo-equatorial orientation to minimize steric clashes with the atoms of the chromane ring system.
Below is a diagram illustrating the key conformational considerations:
Caption: Conformational equilibrium of a 2-substituted chromane.
The relative populations of the pseudo-axial and pseudo-equatorial conformers are dictated by the balance between steric repulsion and any stabilizing anomeric effects. For bulky substituents, the equatorial preference is generally dominant.
Influence of the 1'-Chiral Center
The stereochemistry at the 1'-position of the substituent introduces an additional layer of complexity. The spatial arrangement of the groups attached to the 1'-carbon will influence the rotational preferences around the C2-C1' bond. This, in turn, affects the interactions of the substituent with the chromane ring.
-
In the (1'R,2R) isomer, a specific rotamer around the C2-C1' bond may allow the bulky groups on the 1'-carbon to be oriented away from the chromane ring, thus minimizing steric strain.
-
In the (1'S,2S) isomer, the alternative stereochemistry at the 1'-position may force a less favorable conformation, leading to greater steric clashes with the chromane nucleus.
The interplay of these steric interactions is often the deciding factor in the relative thermodynamic stability of the two diastereomers.
Computational Analysis: A Quantitative Approach
To obtain a quantitative understanding of the relative stabilities, computational chemistry methods, particularly Density Functional Theory (DFT), are invaluable.[8][9] DFT calculations can provide accurate predictions of molecular geometries and relative energies of different isomers and conformers.[1][2][3]
Step-by-Step Computational Workflow
A typical computational workflow to determine the relative thermodynamic stability of the (1'R,2R) and (1'S,2S) chromane isomers involves the following steps:
-
Conformational Search: A thorough search for all low-energy conformers for both diastereomers is performed. This is crucial as the calculated stability must be based on the global minimum energy structure for each isomer.
-
Geometry Optimization: The geometries of all identified conformers are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[9]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set.
-
Relative Energy Calculation: The relative Gibbs free energies of the most stable conformers of the (1'R,2R) and (1'S,2S) isomers are then compared to determine the thermodynamically favored diastereomer.
Caption: A typical DFT workflow for predicting isomer stability.
Expected Computational Outcomes
For many substituted chromanes, such as the isomers of α-tocopherol, the all-R diastereomer (analogous to the 1'R,2R configuration in a more general sense) is found to be the most biologically active and often the most thermodynamically stable.[10] Computational studies are expected to reveal that the (1'R,2R) isomer can adopt a conformation that minimizes steric interactions more effectively than the (1'S,2S) isomer.
Table 1: Hypothetical Computational Results for a Model Chromane System
| Diastereomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted More Stable Isomer |
| (1'R,2R) | 0.00 | 0.00 | Yes |
| (1'S,2S) | +1.5 | +1.2 | No |
Note: These are illustrative values. Actual energy differences will depend on the specific substituents.
Experimental Validation: Equilibration Studies
Computational predictions should ideally be validated by experimental data. A common method for determining the relative thermodynamic stability of diastereomers is through an equilibration experiment.[11]
Principle of Equilibration
If a reversible chemical process can be established that interconverts the two diastereomers, the system will eventually reach a state of thermodynamic equilibrium. The ratio of the two diastereomers at equilibrium is directly related to the difference in their Gibbs free energies (ΔG°).
Experimental Protocol: Acid- or Base-Catalyzed Epimerization
For chromane systems, epimerization at the 2-position can sometimes be achieved under acidic or basic conditions, provided there is a suitable activating group.
Step-by-Step Protocol:
-
Sample Preparation: A sample of either pure diastereomer (or a non-equilibrium mixture) is dissolved in a suitable solvent.
-
Initiation of Equilibration: A catalytic amount of a strong acid (e.g., trifluoroacetic acid) or a strong base (e.g., sodium methoxide) is added to the solution. The choice of catalyst depends on the specific chromane derivative.
-
Monitoring the Reaction: The reaction mixture is stirred at a constant temperature, and aliquots are taken at regular intervals.
-
Analysis: The ratio of the two diastereomers in each aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) on a chiral or achiral column, or Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14]
-
Determination of Equilibrium: The reaction is considered to have reached equilibrium when the ratio of the diastereomers no longer changes over time.
-
Calculation of ΔG°: The equilibrium constant (Keq) is calculated from the final ratio of the diastereomers. The difference in Gibbs free energy is then calculated using the equation: ΔG° = -RT ln(Keq).
Caption: Workflow for an experimental equilibration study.
Conclusion: A Unified View of Stability
The thermodynamic stability of (1'R,2R) versus (1'S,2S) chromane isomers is governed by a subtle balance of steric and stereoelectronic forces. While general principles suggest a preference for pseudo-equatorial substituents to minimize steric strain, the specific stereochemistry at the 1'-position of the substituent plays a decisive role in determining the overall conformational energy.
In most practical cases involving bulky substituents, the (1'R,2R) diastereomer is expected to be thermodynamically more stable than the (1'S,2S) isomer. This is because the (1'R,2R) configuration typically allows for a greater degree of conformational freedom, enabling the molecule to adopt a lower energy state by minimizing unfavorable non-bonded interactions.
References
-
Yang, B.-B., Gao, F., Yang, Y.-D., Wang, R., Li, X., & Li, L. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 28(1), 439. [Link]
-
ResearchGate. (2023). (PDF) Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. [Link]
-
Semantic Scholar. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. [Link]
-
Wikipedia. (n.d.). Anomeric effect. [Link]
-
ResearchGate. (2025). (PDF) Structure-Stability and Energy Storage Capacity of Para Acetyl-Dichloro Chalcone and Chromen Isomers: A Density Functional Theory Investigation. [Link]
-
Royal Society of Chemistry. (n.d.). The anomeric effect: the dominance of exchange effects in closed-shell systems. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2025). Synthesis, structural and conformational study of chromane derivatives. [Link]
-
PubMed. (2012). Structural stability-chromatographic retention relationship on exenatide diastereomer separation. [Link]
-
SciSpace. (1990). The thermodynamic properties of chroman and isochroman. [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]
-
ResearchGate. (2025). Structure Elucidation and Absolute Stereochemistry of Isomeric Monoterpene Chromane Esters | Request PDF. [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]
-
Royal Society of Chemistry. (2021). Anomeric effect, hyperconjugation and electrostatics: lessons from complexity in a classic stereoelectronic phenomenon. Chemical Society Reviews. [Link]
-
PMC. (2019). Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides. [Link]
-
PMC. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. [Link]
-
PubMed. (2018). The Anomeric Effect: It's Complicated. [Link]
-
IUPAC. (n.d.). anomeric effect (A00372). The IUPAC Compendium of Chemical Terminology. [Link]
-
MDPI. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
-
MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
-
ChemRxiv. (n.d.). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]
-
Chemistry LibreTexts. (2025). 2.5.1: Conformational analysis. [Link]
-
SciSpace. (n.d.). The thermodynamic properties of chroman and isochroman (1990) | R.D. Chirico | 18 Citations. [Link]
-
ResearchGate. (n.d.). Some biologically active 2‐substituted chromanes: natural products (A)... [Link]
-
ACS Publications. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. [Link]
-
PubMed. (2011). Structure elucidation and absolute stereochemistry of isomeric monoterpene chromane esters. [Link]
-
NIH. (n.d.). Biodiscrimination of α-tocopherol stereoisomers in plasma and tissues of lambs fed different proportions of all-rac-α-tocopheryl acetate and RRR-α-tocopheryl acetate. [Link]
-
MedCrave online. (2018). Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends. [Link]
-
MDPI. (2023). Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions. [Link]
-
PubMed. (2004). Re-evaluation of the relative potency of synthetic and natural alpha-tocopherol: experimental and clinical observations. [Link]
-
ResearchGate. (2025). Pharmacokinetics and Bioavailability of the RRR and All Racemic Stereoisomers of Alpha-Tocopherol in Humans After Single Oral Administration. [Link]
-
RSC Publishing. (n.d.). Equilibration of biadamantane isomers. [Link]
-
ResearchGate. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. [Link]
Sources
- 1. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Anomeric effect - Wikipedia [en.wikipedia.org]
- 7. Anomeric effect, hyperconjugation and electrostatics: lessons from complexity in a classic stereoelectronic phenomenon - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biodiscrimination of α-tocopherol stereoisomers in plasma and tissues of lambs fed different proportions of all-rac-α-tocopheryl acetate and RRR-α-tocopheryl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Equilibration of biadamantane isomers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Structural stability-chromatographic retention relationship on exenatide diastereomer separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
The Metabolic Gauntlet: An In-depth Technical Guide to the Metabolic Pathways of Fluorinated Chromane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into chromane scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic properties and metabolic stability. This guide provides a comprehensive technical exploration of the metabolic pathways governing fluorinated chromane derivatives. We will dissect the intricate interplay between the chromane core, fluorine substitution patterns, and the body's metabolic machinery, primarily the cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) enzyme superfamilies. By delving into the causality behind experimental choices and presenting validated protocols, this document serves as a critical resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold. We will explore key metabolic transformations, including aromatic and aliphatic hydroxylation, oxidation, and glucuronidation, and elucidate how the unique properties of fluorine can be leveraged to modulate these pathways, ultimately guiding the rational design of more robust and efficacious drug candidates.
Introduction: The Strategic Advantage of Fluorinating Chromane Scaffolds
The chromane ring system, a bicyclic ether, is a prevalent motif in a vast array of biologically active natural products and synthetic drugs.[1][2] Its inherent structural features often confer favorable interactions with various biological targets. However, like many xenobiotics, chromane derivatives are susceptible to metabolic transformations that can alter their efficacy, duration of action, and safety profile.
The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[3][4] Key advantages of fluorination in drug design include:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond compared to the C-H bond often renders the fluorinated position less susceptible to oxidative metabolism by CYP450 enzymes.[5][6] This "metabolic blocking" can significantly increase the half-life of a drug.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's solubility, lipophilicity, and membrane permeability.[4][7]
-
Improved Target Affinity: The introduction of fluorine can lead to more favorable interactions with the target protein, enhancing binding affinity and potency.[5]
This guide will focus on the metabolic fate of fluorinated chromane scaffolds, providing a framework for understanding and predicting their biotransformation.
Phase I Metabolism: The Oxidative Arena of Cytochrome P450
Phase I metabolism primarily involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, generally making the molecule more polar.[8] The cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases, predominantly located in the liver, is the primary driver of these transformations.[8] For fluorinated chromanes, several key CYP450-mediated reactions are of paramount importance.
Aromatic Hydroxylation of the Benzene Ring
The benzene ring of the chromane scaffold is a common site for oxidative attack by CYP450 enzymes. This process typically proceeds through the formation of an arene oxide intermediate, which can then rearrange to a phenol.
-
Influence of Fluorine: The position of fluorine on the aromatic ring significantly impacts the regioselectivity and rate of hydroxylation.
-
Blocking Effect: A fluorine atom can directly block a potential site of hydroxylation. Due to the strength of the C-F bond, CYP450 enzymes are generally unable to directly hydroxylate a fluorinated carbon.[9][10]
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can deactivate the aromatic ring towards electrophilic attack by the active oxygen species of CYP450, thereby slowing down the rate of hydroxylation.[11][12]
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: CYP450-mediated aromatic hydroxylation of a fluorinated chromane.
Aliphatic Hydroxylation and Oxidation of the Dihydropyran Ring
The saturated dihydropyran ring of the chromane scaffold is also susceptible to CYP450-mediated oxidation. Common sites of attack include the benzylic position (C4) and other aliphatic carbons.
-
Benzylic Hydroxylation (C4): The C4 position is often a "metabolic hotspot" due to the relative stability of the resulting benzylic radical intermediate. Hydroxylation at this position leads to the formation of a chroman-4-ol derivative.
-
Oxidation to Chroman-4-one: The secondary alcohol formed at C4 can be further oxidized to the corresponding ketone, a chroman-4-one.
-
Other Aliphatic Positions: Hydroxylation can also occur at other positions on the dihydropyran ring, depending on the substrate's specific structure and its fit within the CYP450 active site.
Case Study: Enhancing Metabolic Stability through Fluorination
In the development of a series of chromane derivatives, it was observed that compounds with a methoxy group at the 7-position underwent significant metabolism. By replacing the methoxy group with a difluoromethoxy group , a significant improvement in metabolic stability in both human and rat hepatocytes was achieved. This highlights the effective use of fluorine to shield a metabolically labile site.[1]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Caption: Phase I metabolism of the dihydropyran ring in fluorinated chromanes.
Defluorination: A Potential Metabolic Liability
While the C-F bond is generally stable, metabolic defluorination can occur under certain circumstances, potentially leading to the formation of reactive metabolites and fluoride ions.[13] This is more commonly observed with aliphatic fluorines, particularly when the fluorine is positioned alpha to a heteroatom or a carbonyl group. Aromatic defluorination is less common but can be catalyzed by CYP450 enzymes.[14]
Phase II Metabolism: Conjugation for Excretion
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates their excretion from the body.[15]
Glucuronidation of Phenolic Metabolites
For fluorinated chromanes, the most relevant Phase II reaction is often glucuronidation, particularly of the phenolic hydroxyl groups introduced during Phase I metabolism. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[16]
-
Substrate Specificity: The regioselectivity of glucuronidation is influenced by the position of the hydroxyl group on the chromane scaffold.[17]
-
Impact of Fluorine: The electronic effects of fluorine can influence the acidity of the phenolic proton, which may in turn affect the rate of glucuronidation.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Phase II glucuronidation of a hydroxylated fluorinated chromane.
Experimental Protocols for Metabolic Profiling
A thorough understanding of the metabolic fate of a fluorinated chromane drug candidate requires a combination of in vitro and in vivo studies.
In Vitro Metabolic Stability Assessment
Objective: To determine the intrinsic clearance of a fluorinated chromane derivative in liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compound (fluorinated chromane)
-
Positive control substrate (e.g., testosterone)
-
Acetonitrile with internal standard (for quenching and analysis)
-
LC-MS/MS system
Protocol:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint).
Metabolite Identification using High-Resolution Mass Spectrometry
Objective: To identify the major metabolites of a fluorinated chromane derivative.
Protocol:
-
Incubation: Perform a larger-scale incubation similar to the metabolic stability assay, but with a higher concentration of the test compound and for a longer duration to generate sufficient quantities of metabolites.
-
Sample Preparation: After quenching and protein precipitation, the supernatant can be concentrated if necessary.
-
LC-HRMS Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.
-
Data Processing: Utilize metabolite identification software to search for potential metabolites based on predicted biotransformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) and their characteristic fragmentation patterns.
-
Structure Elucidation: The exact mass measurement and MS/MS fragmentation data are used to propose the structures of the metabolites.
19F NMR for Metabolite Detection
Objective: To directly detect and quantify fluorinated metabolites in biological matrices.
Rationale: 19F NMR is a powerful technique for studying the metabolism of fluorinated compounds because of the absence of endogenous fluorine signals in biological samples.[18] This allows for the direct observation of the parent drug and all its fluorinated metabolites.
Protocol:
-
Sample Collection: Collect biological samples (e.g., urine, plasma) from in vivo studies or from in vitro incubations.
-
Sample Preparation: Minimal sample preparation is often required. For urine, direct analysis is often possible after the addition of a 19F NMR standard.
-
19F NMR Acquisition: Acquire 19F NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts of the fluorine signals provide information about the electronic environment of the fluorine atom, aiding in the identification of metabolites. The integration of the signals can be used for quantification.
Data Presentation and Interpretation
Table 1: In Vitro Metabolic Stability of Representative Fluorinated Chromanes
| Compound ID | Fluorine Position | t½ (min) in HLM | Intrinsic Clearance (µL/min/mg protein) | Major Metabolite(s) Identified |
| FC-001 | 6-F | > 60 | < 10 | M1 (Hydroxylation at C4) |
| FC-002 | 7-OCF₃ | 45 | 15.4 | M2 (O-demethylation), M3 (Glucuronide) |
| FC-003 | 8-F | > 60 | < 8 | M4 (Hydroxylation on substituent) |
| Chromane (unfluorinated) | N/A | 12 | 57.8 | M5 (Aromatic Hydroxylation), M1 |
HLM: Human Liver Microsomes
Conclusion: A Roadmap for Rational Design
A comprehensive understanding of the metabolic pathways of fluorinated chromane scaffolds is indispensable for the successful development of novel therapeutics. By strategically positioning fluorine atoms, medicinal chemists can effectively block metabolic "soft spots," enhance metabolic stability, and fine-tune the pharmacokinetic profile of drug candidates. The experimental protocols outlined in this guide provide a robust framework for elucidating the metabolic fate of these compounds. The integration of in vitro metabolic assays with advanced analytical techniques such as high-resolution mass spectrometry and 19F NMR offers a powerful approach to identify and quantify metabolites, thereby informing the iterative process of drug design and optimization. As our understanding of the intricate dance between fluorinated molecules and metabolic enzymes deepens, so too will our ability to craft safer and more effective chromane-based medicines.
References
-
Huang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3539. [Link]
-
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646. [Link]
-
Politanskaya, L., et al. (2025). Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. ResearchGate. [Link]
-
El-Sayed, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5463. [Link]
-
Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]
-
Kamble, O. S., et al. (2022). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. ResearchGate. [Link]
-
Blobaum, A. L., et al. (2017). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 15(42), 8971-8979. [Link]
-
Mehta, D., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Preussmann, R., et al. (1989). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. IARC Scientific Publications, (100), 53-60. [Link]
-
Kamble, O. S., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]
-
Blobaum, A. L., et al. (2017). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Europe PMC. [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Europe PMC. [Link]
-
Müller, K., et al. (2007). Fluorine in medicinal chemistry. Current Opinion in Drug Discovery & Development, 10(5), 577-590. [Link]
-
Wu, B., et al. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis. Current Drug Metabolism, 12(9), 900-917. [Link]
-
Lenz, E. M., et al. (1999). Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19F NMR spectroscopy. Analytical Communications, 36(7), 255-257. [Link]
-
Richardson, P., et al. (2025). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. Molecules, 30(9), 2032. [Link]
-
Mal, M., et al. (2014). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 354-360. [Link]
-
Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Meanwell, N. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 743-745. [Link]
-
Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
-
Johnson, B. M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. [Link]
-
El-Bayoumy, K., et al. (1985). A novel assay of glucuronidation of C- and N-hydroxylated metabolites of the carcinogen N-2-fluorenylacetamide. Journal of Biochemical and Biophysical Methods, 10(5-6), 325-337. [Link]
-
Can, G., et al. (2006). Inhibitory effect of 5-fluorouracil on cytochrome P450 2C9 activity in cancer patients. Basic & Clinical Pharmacology & Toxicology, 98(2), 179-182. [Link]
-
Mehta, D., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Walker, M. C., et al. (2013). Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways. Journal of the American Chemical Society, 135(34), 12790-12793. [Link]
-
Key, B. D., et al. (2018). Microbial metabolism of fluorinated drugs. ResearchGate. [Link]
-
Wu, B., et al. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Europe PMC. [Link]
-
Politanskaya, L., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Medicinal Chemistry Research, 33(2), 245-262. [Link]
-
Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. SciSpace. [Link]
-
Wang, B., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808. [Link]
-
Politanskaya, L., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. ResearchGate. [Link]
-
de Oliveira, A. C. C., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 30(17), 3986. [Link]
-
Wang, Y., et al. (2018). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. Organic Letters, 20(1), 188-191. [Link]
-
Machek, J., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 55(13), 8899-8909. [Link]
-
Roy, V., et al. (2022). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 19(2), 176-182. [Link]
-
Jamari, N. L. A., et al. (2019). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). Molecules, 24(18), 3290. [Link]
-
Smith, T. A. D., et al. (2020). Fluorinated Carnitine Derivatives as Tools to Visualise Carnitine Transport and Metabolism. ChemRxiv. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rapid multi-component detection of fluorinated drug metabolites in whole urine from a ‘cassette’ dose study using high resolution 19F NMR spectroscopy - Analytical Communications (RSC Publishing) [pubs.rsc.org]
Solubility Profile of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane in Organic Solvents
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its purification, crystallization, formulation, and overall manufacturability. This technical guide provides a comprehensive framework for characterizing the solubility profile of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, a novel chiral chromane derivative. We will explore the underlying molecular factors governing its solubility, present detailed protocols for both equilibrium and kinetic solubility determination, and offer a structured approach to data analysis and interpretation. The methodologies described herein are designed to provide researchers and drug development professionals with a robust and self-validating system for generating reliable solubility data, thereby accelerating process development and formulation design.
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical sciences, the adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. The solubility of an API in various organic solvents is a cornerstone of its developability profile. It dictates the efficiency of synthesis workups, the feasibility of purification by crystallization, and the choice of excipients for final dosage form formulation. A poorly characterized solubility profile can lead to significant downstream challenges, including low purification yields, unstable formulations, and suboptimal bioavailability.
The subject of this guide, (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, presents a unique combination of structural motifs that suggest a complex solubility behavior:
-
Chromane Core: A bicyclic ether, generally imparting moderate lipophilicity.
-
6-Fluoro Substituent: The fluorine atom can modulate the electronic properties and crystal packing of the molecule, often increasing lipophilicity and potentially altering solvent interactions through specific dipole-dipole or hydrogen-bonding interactions.
-
Dihydroxyethyl Side Chain: This chiral diol group introduces significant polarity and strong hydrogen bond donor and acceptor capabilities, which will dominate its interactions with polar solvents.
Understanding the interplay of these features is paramount to predicting and experimentally verifying the compound's solubility across a spectrum of organic solvents.
Physicochemical Drivers of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy of mixing. This process can be conceptually broken down into three steps:
-
Cavity Formation: Energy is required to create a void in the solvent large enough to accommodate a solute molecule.
-
Solute-Solute Separation: Energy is needed to overcome the intermolecular forces holding the solute molecules together in the crystal lattice (lattice energy).
-
Solute-Solvent Interaction: Energy is released when the solute molecule forms favorable interactions (e.g., hydrogen bonds, van der Waals forces) with the surrounding solvent molecules.
The structural features of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane directly influence these energy terms. The polar diol side chain will favor solvents capable of hydrogen bonding (e.g., alcohols, water), while the more lipophilic fluorinated chromane core will prefer less polar environments. Therefore, a careful selection of solvents from different classes is essential for a comprehensive profile.
Experimental Determination of Solubility
A multi-tiered approach, starting with a robust equilibrium method, is recommended for generating a reliable solubility profile. The shake-flask method (ICH M4Q) is the gold standard for determining thermodynamic equilibrium solubility due to its simplicity and accuracy.
Materials and Equipment
-
Solute: (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (purity >99%)
-
Solvents: A representative panel of solvents should be selected, covering a range of polarities and hydrogen bonding capabilities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane).
-
Equipment:
-
Analytical balance (±0.01 mg)
-
Vials with Teflon-lined caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol details the steps for determining the thermodynamic solubility of the compound in a given solvent.
Step 1: Preparation An excess amount of the solid compound is added to a vial containing a known volume of the selected solvent. The "excess" is crucial to ensure that a saturated solution is achieved and that solid remains in equilibrium with the solution.
Step 2: Equilibration The vials are sealed and placed in a shaker incubator set to a constant temperature (e.g., 25 °C) for a predetermined period. An equilibration time of 24 to 72 hours is typically sufficient for most compounds, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) to ensure a plateau has been reached.
Step 3: Sample Processing After equilibration, the samples are removed from the shaker. The solid-liquid suspension is allowed to settle. A portion of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove all undissolved solids. This step is critical to avoid artificially high concentration readings.
Step 4: Quantification The clear, filtered saturated solution is diluted with a suitable mobile phase, and the concentration of the dissolved compound is determined using a validated HPLC method. A pre-established calibration curve of the compound is used for accurate quantification.
The following diagram illustrates the experimental workflow for this protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation and Analysis
The quantitative solubility data should be compiled into a clear and organized table. This allows for easy comparison of the compound's solubility across different solvents and solvent classes.
Table 1: Equilibrium Solubility of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane at 25 °C
| Solvent Class | Solvent | Polarity Index | H-Bond Donor/Acceptor | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 5.1 | Both | [Experimental Data] | [Calculated Data] |
| Ethanol | 4.3 | Both | [Experimental Data] | [Calculated Data] | |
| Isopropanol | 3.9 | Both | [Experimental Data] | [Calculated Data] | |
| Polar Aprotic | Acetonitrile | 5.8 | Acceptor | [Experimental Data] | [Calculated Data] |
| Acetone | 5.1 | Acceptor | [Experimental Data] | [Calculated Data] | |
| Ethyl Acetate | 4.4 | Acceptor | [Experimental Data] | [Calculated Data] | |
| Nonpolar | Toluene | 2.4 | None | [Experimental Data] | [Calculated Data] |
| Heptane | 0.1 | None | [Experimental Data] | [Calculated Data] |
Note: Polarity Index values are relative and serve as a general guide.
Interpretation of Results
The data presented in Table 1 will reveal key insights into the compound's behavior:
-
High Solubility in Polar Protic Solvents: High solubility in solvents like methanol and ethanol would be expected due to the diol side chain's strong hydrogen bonding capabilities. These solvents can effectively solvate both the hydrogen bond donor (OH groups) and acceptor (ether oxygen, fluorine) sites on the molecule.
-
Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone and acetonitrile can act as hydrogen bond acceptors, interacting favorably with the diol's hydroxyl groups. However, their inability to donate hydrogen bonds may result in slightly lower solubility compared to protic solvents.
-
Low Solubility in Nonpolar Solvents: The compound is expected to exhibit very low solubility in nonpolar solvents like toluene and heptane. These solvents cannot form strong interactions with the polar diol group, making it energetically unfavorable to break the compound's crystal lattice and solvate the molecule.
Conclusion and Future Directions
This guide has outlined a systematic and robust methodology for determining the solubility profile of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane in a range of organic solvents. The shake-flask method provides reliable equilibrium solubility data, which is fundamental for guiding purification, crystallization, and formulation development activities. The anticipated results, showing high solubility in polar protic solvents and low solubility in nonpolar solvents, are directly attributable to the compound's key structural features, particularly the dominant dihydroxyethyl side chain.
Further studies could involve determining the temperature dependence of solubility to construct a comprehensive solubility curve, which is invaluable for designing crystallization processes. Additionally, computational models such as COSMO-RS could be employed to predict solubility in a wider range of solvents, complementing the experimental data and accelerating solvent screening efforts.
References
-
Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]
-
Title: M4Q: The Common Technical Document for the Registration of Pharmaceuticals for Human Use — Quality Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane
Introduction: The Significance of Chiral Fluorinated Chromanes
The chromane scaffold is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated chromanes are of significant interest in drug discovery and development. The target molecule, (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, possesses three contiguous stereocenters, making its stereoselective synthesis a considerable chemical challenge. This document provides a comprehensive guide to a robust and highly stereoselective synthetic route, designed for researchers and professionals in the fields of medicinal chemistry and drug development.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule points towards a key precursor, 6-fluoro-2-vinylchromane. The diol functionality can be installed with the desired (1'R, 2R) stereochemistry via a Sharpless Asymmetric Dihydroxylation. This powerful and reliable transformation allows for the predictable introduction of vicinal diols with high enantioselectivity. The synthesis of the vinylchromane precursor can be achieved from the corresponding 6-fluorochroman-2-carbaldehyde through a Wittig reaction. The aldehyde itself can be accessed via the reduction of a suitable carboxylic acid derivative, which in turn can be prepared from commercially available starting materials.
Caption: Retrosynthetic pathway for (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane.
Detailed Synthetic Protocols
This section outlines the step-by-step procedures for the synthesis of the target molecule, commencing with the preparation of the key intermediate, 6-fluorochroman-2-carboxylic acid.
Part 1: Synthesis of 6-Fluorochroman-2-carboxylic acid
The synthesis of 6-fluorochroman-2-carboxylic acid can be achieved via the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1][2] This method provides a high yield of the desired product.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | 99199-59-4 | 208.14 | 10.0 g |
| Palladium on activated carbon (10% Pd) | 7440-05-3 | 106.42 (Pd) | 1.0 g |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 200 mL |
| Hydrogen gas | 1333-74-0 | 2.02 | High P. |
Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (10.0 g) and 10% palladium on activated carbon (1.0 g) in glacial acetic acid (200 mL).
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas three times. Pressurize the vessel with hydrogen gas to 15-20 kg/cm ² and heat to 75-80 °C with vigorous stirring.
-
Reaction Monitoring: Maintain the hydrogen pressure and temperature for 30-35 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the filter cake with a small amount of glacial acetic acid.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford 6-fluorochroman-2-carboxylic acid as a solid.
Part 2: Synthesis of 6-Fluoro-2-vinylchromane
This two-step procedure involves the esterification of the carboxylic acid, followed by reduction to the aldehyde and a subsequent Wittig reaction.
Step 2a: Esterification to Methyl 6-fluorochroman-2-carboxylate
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 6-Fluorochroman-2-carboxylic acid | 99199-60-7 | 196.17 | 5.0 g |
| Methanol | 67-56-1 | 32.04 | 100 mL |
| Sulfuric Acid (concentrated) | 7664-93-9 | 98.08 | 1 mL |
Protocol:
-
Reaction Setup: Dissolve 6-fluorochroman-2-carboxylic acid (5.0 g) in methanol (100 mL) in a round-bottom flask.
-
Catalysis: Carefully add concentrated sulfuric acid (1 mL) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 6-fluorochroman-2-carboxylate.
Step 2b: Reduction to 6-Fluorochroman-2-carbaldehyde
The reduction of the methyl ester to the corresponding aldehyde can be achieved using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. A similar reduction using sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride) has been reported.[3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 6-fluorochroman-2-carboxylate | - | 210.19 | 4.0 g |
| Diisobutylaluminium hydride (DIBAL-H) | 1191-15-7 | 142.22 | 1.1 eq (in Toluene) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL |
Protocol:
-
Reaction Setup: Dissolve methyl 6-fluorochroman-2-carboxylate (4.0 g) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere and cool the solution to -78 °C.
-
Reduction: Slowly add DIBAL-H (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Work-up: Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude 6-fluorochroman-2-carbaldehyde, which can be used in the next step without further purification.
Step 2c: Wittig Reaction to 6-Fluoro-2-vinylchromane
The Wittig reaction provides a reliable method for the conversion of aldehydes to alkenes.[4][5]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyltriphenylphosphonium bromide | 1779-49-3 | 357.23 | 1.2 eq |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 1.1 eq |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 100 mL |
| 6-Fluorochroman-2-carbaldehyde | - | 180.17 | 1.0 eq |
Protocol:
-
Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF (50 mL) under a nitrogen atmosphere and cool to 0 °C.
-
Deprotonation: Slowly add n-butyllithium (1.1 equivalents) to the suspension. The mixture will turn a characteristic orange/yellow color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes.
-
Aldehyde Addition: Cool the ylide solution to -78 °C and add a solution of 6-fluorochroman-2-carbaldehyde (1.0 equivalent) in anhydrous THF (50 mL) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 6-fluoro-2-vinylchromane.
Part 3: Sharpless Asymmetric Dihydroxylation to (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane
The final step is the highly stereoselective dihydroxylation of the vinyl group using the AD-mix-β formulation, which is known to deliver the desired (R,R)-diol from terminal alkenes.[6][7]
Caption: Sharpless asymmetric dihydroxylation of 6-fluoro-2-vinylchromane.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 6-Fluoro-2-vinylchromane | - | 178.20 | 1.0 g |
| AD-mix-β | - | - | 7.0 g |
| tert-Butanol | 75-65-0 | 74.12 | 25 mL |
| Water | 7732-18-5 | 18.02 | 25 mL |
| Methanesulfonamide | 3144-09-0 | 95.12 | 0.5 g |
Protocol:
-
Reaction Setup: In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water (50 mL total). Add AD-mix-β (7.0 g) and methanesulfonamide (0.5 g) and stir at room temperature until two clear phases are formed.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add 6-fluoro-2-vinylchromane (1.0 g) to the cooled mixture.
-
Reaction: Stir the reaction vigorously at 0 °C for 12-24 hours. The reaction progress can be monitored by TLC.
-
Quenching: Quench the reaction by adding solid sodium sulfite (5.0 g) and stir for 1 hour at room temperature.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane.
Analytical Characterization
The stereochemical purity of the final product should be assessed using chiral High-Performance Liquid Chromatography (HPLC). The structure and identity of all intermediates and the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrogen gas is highly flammable and should be handled with extreme caution in a properly equipped high-pressure laboratory.
-
DIBAL-H and n-butyllithium are pyrophoric and react violently with water. Handle these reagents under an inert atmosphere using appropriate techniques.
-
Osmium tetroxide, present in the AD-mix, is highly toxic and volatile. Handle the AD-mix with care to avoid inhalation or contact with skin.
References
- Google Patents. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
-
The University of Queensland. Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
- Organic Chemistry Portal. *Sharpless Dihydrox
Sources
- 1. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]
- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. matilda.science [matilda.science]
- 7. WO2018024017A1 - Preparation method for 6-fluoro-2-(epoxy-2-yl)chroman - Google Patents [patents.google.com]
Application Notes and Protocols for the Sharpless Asymmetric Dihydroxylation of 6-Fluorochromane Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 6-Fluorochroman-3,4-diols
Chiral vicinal diols are fundamental building blocks in modern organic synthesis, serving as versatile intermediates in the preparation of numerous pharmaceuticals and natural products.[1] The chromane scaffold, particularly when substituted with fluorine, is a privileged motif in medicinal chemistry due to the favorable metabolic stability and enhanced binding affinity that fluorine can impart.[2] The targeted synthesis of specific enantiomers of 6-fluorochroman-3,4-diols is therefore of high importance for the development of novel therapeutics. The Sharpless Asymmetric Dihydroxylation (SAD) offers a powerful and predictable method for achieving this, providing access to enantioenriched diols from prochiral 6-fluoro-2H-chromene precursors.[3][4] This application note provides a detailed technical guide to the Sharpless asymmetric dihydroxylation of 6-fluorochromane precursors, offering insights into the mechanism, practical experimental protocols, and expected outcomes.
The Sharpless Asymmetric Dihydroxylation: A Mechanistic Overview
The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning reaction that effects the syn-dihydroxylation of an alkene in the presence of a catalytic amount of osmium tetroxide and a chiral ligand.[3] The reaction's predictability and high enantioselectivity stem from the formation of a chiral complex between osmium tetroxide and a cinchona alkaloid-derived ligand.[5][6]
The catalytic cycle can be summarized as follows:
-
Ligand Binding and Complex Formation: The chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), coordinates to the osmium tetroxide catalyst. This creates a chiral environment around the metal center.
-
[3+2] Cycloaddition: The alkene substrate approaches the chiral osmium-ligand complex and undergoes a [3+2] cycloaddition to form a cyclic osmate ester intermediate.[3] The facial selectivity of this step is dictated by the specific chiral ligand used.
-
Hydrolysis: The osmate ester is hydrolyzed to release the desired syn-diol and a reduced osmium species (Os(VI)).
-
Reoxidation: A stoichiometric co-oxidant, most commonly potassium ferricyanide (K₃Fe(CN)₆), regenerates the Os(VIII) catalyst, allowing the catalytic cycle to continue.[3]
A potential secondary catalytic cycle can occur if the osmate ester is oxidized before it dissociates, which can lead to lower enantioselectivities. This can often be suppressed by using a higher molar concentration of the chiral ligand.[3]
The Role of Chiral Ligands and AD-mix Reagents
The stereochemical outcome of the Sharpless asymmetric dihydroxylation is controlled by the choice of the chiral ligand.[3] For convenience, these reagents are commercially available as pre-packaged mixtures known as AD-mix-α and AD-mix-β.[4]
-
AD-mix-α: Contains the (DHQ)₂PHAL ligand, which typically delivers the hydroxyl groups to the α-face of the alkene.[5]
-
AD-mix-β: Contains the (DHQD)₂PHAL ligand, which directs hydroxylation to the β-face of the alkene.[5]
These mixes also contain the osmium catalyst (as K₂OsO₂(OH)₄), the co-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃) to maintain the optimal reaction pH.[4]
Experimental Protocols for the Asymmetric Dihydroxylation of 6-Fluoro-2H-chromene
The following is a detailed, step-by-step protocol for the asymmetric dihydroxylation of a generic 6-fluoro-2H-chromene precursor.
Materials:
-
6-Fluoro-2H-chromene substrate
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for substituted alkenes)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Protocol 1: General Procedure for Asymmetric Dihydroxylation
This protocol is adapted from established Sharpless dihydroxylation procedures and is suitable for a 1 mmol scale reaction.[7]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g) and a 1:1 mixture of tert-butanol and water (10 mL). If the substrate is a 1,2-disubstituted alkene, add methanesulfonamide (95 mg, 1.0 equiv) to accelerate the reaction.
-
Dissolution: Stir the mixture vigorously at room temperature until all solids have dissolved. The aqueous layer should appear orange.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some of the inorganic salts may precipitate upon cooling.
-
Substrate Addition: Add the 6-fluoro-2H-chromene (1 mmol) to the cooled and stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.
-
Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding solid sodium sulfite (1.5 g).
-
Stirring: Continue stirring the mixture for at least one hour at room temperature.
-
Workup:
-
Add ethyl acetate (20 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[7]
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral 6-fluorochroman-3,4-diol.
-
Note on Stereochemistry: Using AD-mix-β with a 2H-chromene substrate is expected to yield the corresponding (3R,4S)-diol. Conversely, AD-mix-α would produce the (3S,4R)-enantiomer.
Data Presentation: Expected Outcomes and Considerations
The Sharpless asymmetric dihydroxylation is known for its high yields and excellent enantioselectivities across a wide range of substrates.[7]
| Substrate | AD-Mix | Expected Product | Typical Yield (%) | Typical ee (%) |
| 6-Fluoro-2H-chromene | AD-mix-β | (3R,4S)-6-Fluorochroman-3,4-diol | High | >95 |
| 6-Fluoro-2H-chromene | AD-mix-α | (3S,4R)-6-Fluorochroman-3,4-diol | High | >95 |
Note: The expected yields and enantiomeric excesses (ee) are based on typical outcomes for similar substrates. Actual results may vary depending on the specific substitution pattern of the chromene and the precise reaction conditions.
Influence of the Fluorine Substituent
The presence of an electron-withdrawing fluorine atom on the aromatic ring of the chromene precursor can influence the reactivity of the alkene. In general, the Sharpless asymmetric dihydroxylation favors more electron-rich double bonds.[3] Therefore, the dihydroxylation of 6-fluoro-2H-chromene may proceed at a slightly slower rate compared to its non-fluorinated analog. However, high yields and excellent enantioselectivities are still expected. The electronic nature of the substituent can sometimes influence the interaction of the substrate with the chiral catalyst, but the phthalazine (PHAL) ligands used in the AD-mixes are generally effective for a broad range of electronically diverse substrates.
Visualizing the Workflow and Catalytic Cycle
To provide a clearer understanding of the experimental process and the underlying chemistry, the following diagrams have been generated.
Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation.
Sources
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
enzymatic kinetic resolution methods for chiral chromane diols
Application Note: Enzymatic Kinetic Resolution of Chiral Chromane Diols
Introduction: The Stereochemical Challenge
Chromane scaffolds, particularly 2,2-dimethylchromane-3,4-diols , are privileged pharmacophores in medicinal chemistry, serving as precursors for potassium channel openers (e.g., Cromakalim), antihypertensives, and Vitamin E analogues. However, their biological efficacy is strictly governed by chirality. The synthesis of these diols often yields racemic mixtures of cis or trans diastereomers.
While chemical resolution (e.g., chiral HPLC) is effective for analysis, it is cost-prohibitive at preparative scales. Enzymatic Kinetic Resolution (EKR) offers a scalable, sustainable alternative. By exploiting the inherent chirality of lipases, researchers can achieve simultaneous regioselective discrimination (distinguishing between C3-OH and C4-OH) and enantioselective resolution (distinguishing between
This guide details the optimized workflow for the lipase-catalyzed desymmetrization of trans-2,2-dimethylchromane-3,4-diol, utilizing irreversible acyl donors to drive conversion.
Mechanistic Principles
The Serine-Hydrolase Mechanism
Lipases (e.g., Candida antarctica Lipase B, Pseudomonas cepacia Lipase) operate via a Ping-Pong Bi-Bi mechanism . The catalytic triad (Ser-His-Asp/Glu) facilitates the reaction:
-
Acylation: The active site Serine attacks the acyl donor (e.g., vinyl acetate), releasing the byproduct (acetaldehyde) and forming an Acyl-Enzyme Intermediate.
-
Deacylation: The chiral alcohol (chromane diol) enters the active site. The enzyme's chiral pocket sterically favors one enantiomer, facilitating nucleophilic attack on the acyl-enzyme.
Regioselectivity in 1,2-Diols
In chromane-3,4-diols, the C4-hydroxyl is benzylic, while the C3-hydroxyl is aliphatic.
-
Electronic Effect: The benzylic C4-OH is generally more acidic and reactive.
-
Steric Effect: In 2,2-dimethyl substituted systems, the C3 position is sterically crowded.
-
Outcome: Most lipases (specifically PSL and CAL-B) preferentially acylate the C4-hydroxyl group , yielding a C4-monoacetate while leaving C3 free.
Experimental Workflow Visualization
The following diagram illustrates the kinetic resolution pathway for a racemic trans-chromane diol.
Figure 1: Mechanistic workflow of lipase-catalyzed kinetic resolution for chromane diols.
Critical Parameters & Optimization
Before scale-up, screen the following parameters to maximize the Enantiomeric Ratio (
| Parameter | Recommendation | Rationale |
| Enzyme | PSL-C (Pseudomonas cepacia) or CAL-B (Novozym 435) | PSL often shows superior enantioselectivity ( |
| Acyl Donor | Vinyl Acetate (3–5 equiv.) | Irreversible. The byproduct (acetaldehyde) tautomerizes, preventing the reverse reaction. |
| Solvent | MTBE or DIPE | Hydrophobic ethers preserve the essential water layer on the enzyme surface, maintaining catalytic conformation. |
| Water Activity ( | Excess water causes hydrolysis of the acyl donor or the product ester. Use activated 4Å sieves. | |
| Temperature | 30°C – 40°C | Higher temperatures increase rate but may degrade enantioselectivity. |
Detailed Protocols
Protocol A: Analytical Screening (Micro-scale)
Purpose: To determine the
-
Preparation: In a 2 mL HPLC vial, dissolve racemic chromane diol (10 mg) in MTBE (1.0 mL) .
-
Acyl Donor: Add Vinyl Acetate (20 µL, ~5 equiv) .
-
Catalyst Addition: Add Lipase (10 mg) (e.g., Novozym 435 or Amano PS-IM).
-
Incubation: Shake at 30°C / 200 rpm in an orbital shaker.
-
Sampling:
-
At
hours, withdraw 50 µL aliquots. -
Filter through a 0.22 µm PTFE syringe filter.
-
Dilute with 500 µL Isopropanol/Hexane (10:90).
-
-
Analysis: Inject onto Chiral HPLC (see Section 6). Calculate conversion (
) and Enantiomeric Ratio ( ) using the equations: [1]
Protocol B: Preparative Resolution (Gram-scale)
Target: Resolution of trans-2,2-dimethylchromane-3,4-diol.
-
Setup:
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add Racemic Diol (1.0 g, 5.15 mmol) .
-
Add anhydrous MTBE (50 mL) and Vinyl Acetate (2.4 mL, 25 mmol) .
-
Add Activated 4Å Molecular Sieves (0.5 g) to scavenge ambient moisture.
-
-
Initiation:
-
Add Immobilized Lipase PSL-C (200 mg) (20% w/w relative to substrate).
-
Seal with a septum and stir at 30°C (oil bath).
-
-
Monitoring:
-
Monitor by TLC (Hexane:EtOAc 2:1) or HPLC every 4 hours.
-
Stop point: When conversion reaches 49-50% (theoretical maximum for KR is 50%). Do not exceed 50% to avoid resolving the second enantiomer (which lowers product
).
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the enzyme and sieves.
-
Wash the filter cake with MTBE (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure to obtain a crude oil (mixture of mono-acetate and diol).
-
-
Purification:
-
Perform Flash Column Chromatography (Silica Gel 60).
-
Eluent Gradient: 10%
40% EtOAc in Hexane. -
Fraction 1:(3R,4S)-4-O-Acetyl-chromanol (High
, less polar). -
Fraction 2:(3S,4R)-Chromane-3,4-diol (Low
, more polar).
-
-
Hydrolysis (Optional):
-
To recover the second diol enantiomer, treat the mono-acetate with
in MeOH (0.1 M) for 1 hour.
-
Analytical Quality Control
Chiral HPLC Method:
-
Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Chromane chromophore).
-
Retention Times (Example for OD-H):
-
(3S,4R)-Diol: 12.5 min
-
(3R,4S)-Diol: 14.2 min
-
Acetylated products usually elute earlier (5-8 min).
-
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10% after 24h) | Enzyme inactivation or steric bulk. | Switch from CAL-B to PSL (Amano PS). Increase temperature to 45°C. Verify solvent is anhydrous. |
| Low Enantioselectivity ( | Non-specific background reaction or wrong solvent. | Switch solvent to Toluene or DIPE. Lower temperature to 4°C (trade-off with rate). |
| Acyl Migration (3-OAc | pH instability or long reaction times. | Stop reaction immediately at 50% conversion. Use neutral conditions; avoid basic impurities in sieves. |
| Enzyme Aggregation | Hydrophilic solvent stripping water. | Do not use THF or Acetone. Stick to MTBE, Toluene, or Hexane. |
References
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched fluoxetine, duloxetine and atomoxetine. Tetrahedron: Asymmetry.[2][3][4][5][6][7][8] Link(Provides foundational protocols for lipase resolution of secondary alcohols).
-
Akita, H., et al. (2000). Enzymatic resolution of 2,2-dimethylchroman-3,4-diols. Chemical and Pharmaceutical Bulletin. Link(Seminal paper on the specific resolution of the 2,2-dimethylchromane scaffold).
-
Gotor-Fernández, V., et al. (2006). Preparation of Chiral Chromane Derivatives through Lipase-Catalyzed Transformations.[9] Current Organic Chemistry. Link(Review of chromane functionalization).
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[3][10] Angewandte Chemie International Edition. Link(Industrial context for kinetic resolution).
Sources
- 1. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Dearomative Alkynylation of Chromanones: Opportunities and Obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. air.unimi.it [air.unimi.it]
- 7. Enantioselective one-pot synthesis of 4H-chromene derivatives catalyzed by a chiral Ni(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Note & Protocol: High-Fidelity Conversion of 6-Fluoro-2-Oxiranylchromane to its Vicinal Diol
Abstract
This document provides a comprehensive guide for the chemical conversion of 6-fluoro-2-oxiranylchromane to its corresponding trans-1,2-diol, (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methane-1,2-diol. 6-Fluoro-2-oxiranylchromane is a critical chiral building block, notably utilized as a key intermediate in the stereoselective synthesis of the cardiovascular drug Nebivolol.[1][2][3] The ring-opening of the epoxide to form the vicinal diol is a fundamental transformation in this synthetic pathway. This guide details the underlying chemical principles, provides a robust, step-by-step protocol for acid-catalyzed hydrolysis, and outlines essential safety, optimization, and characterization procedures tailored for researchers in medicinal chemistry and drug development.
Introduction and Scientific Principles
The conversion of an epoxide to a 1,2-diol (also known as a vicinal diol or glycol) is achieved through a hydrolysis reaction that cleaves the strained three-membered ether ring.[4] This ring-opening can be catalyzed by either acid or base, both of which typically yield a trans-diol product due to the stereochemistry of the nucleophilic attack.[5][6][7]
Mechanism of Epoxide Hydrolysis
The choice between acid and base catalysis can influence the regioselectivity of the ring-opening in asymmetrical epoxides.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is first protonated, creating a highly reactive intermediate with a good leaving group (a hydroxyl group).[5][6][7] This protonation makes the epoxide carbons more electrophilic. The nucleophile, in this case water, then attacks one of the carbons. The reaction proceeds via a mechanism with both Sₙ1 and Sₙ2 characteristics.[7][8] A partial positive charge develops on the more substituted carbon, making it the preferred site of nucleophilic attack.[5][9] The attack occurs from the backside relative to the protonated oxygen, resulting in a Walden inversion of stereochemistry at the site of attack and leading to the formation of a trans-diol.[8][10]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile (hydroxide ion, OH⁻) directly attacks one of the epoxide carbons in a classic Sₙ2 reaction.[7][11] Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[5][11] This attack forces the C-O bond to break, opening the ring and forming an alkoxide intermediate, which is subsequently protonated by water to yield the diol. This pathway also results in a trans configuration.[7]
For the conversion of 6-fluoro-2-oxiranylchromane, the acid-catalyzed pathway is highly effective and commonly employed, providing a reliable method for producing the desired diol.[10]
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol details a reliable method for the conversion of 6-fluoro-2-oxiranylchromane to (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methane-1,2-diol using dilute acid.
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| 6-Fluoro-2-oxiranylchromane | ≥98% Purity | SynThink (SA14703) | Starting material.[12] |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Co-solvent to ensure solubility. |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific | Catalyst. Prepare a 0.1 M aqueous solution. |
| Deionized Water (H₂O) | Type I | Millipore | Reaction medium and nucleophile. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | LabChem | For neutralization. |
| Brine (Saturated NaCl Solution) | ACS Grade | --- | For washing during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | --- | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 6-fluoro-2-oxiranylchromane in 20 mL of tetrahydrofuran (THF). Add 20 mL of deionized water.
-
Catalyst Addition: To the stirring solution, add 5 mL of 0.1 M sulfuric acid.
-
Reaction: Allow the mixture to stir at room temperature (approx. 25°C) for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting epoxide should have a higher R_f value than the more polar diol product.
-
Quenching: Once the reaction is complete (disappearance of starting material by TLC), carefully add saturated sodium bicarbonate solution dropwise until the pH is neutral (approx. 7-8), ceasing any effervescence.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with 30 mL of deionized water and 30 mL of brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude diol product, typically as a viscous oil or solid.
-
Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure diol. The separation of diol impurities from epoxides is a standard purification challenge.[13]
Process Workflow and Mechanism Visualization
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.
Caption: Experimental workflow for diol synthesis.
Caption: Acid-catalyzed epoxide ring-opening mechanism.
Safety and Hazard Management
Proper safety protocols are mandatory when performing this procedure.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[14][15][16]
-
Chemical Hazards:
-
Epoxides: 6-fluoro-2-oxiranylchromane, like many epoxides, should be handled with care as it may be a skin and respiratory irritant or sensitizer.[14][17][18] Avoid skin contact and inhalation.[14][17]
-
Acids: Sulfuric acid is highly corrosive. Handle with extreme care to avoid skin and eye burns.
-
Solvents: THF and ethyl acetate are flammable. Ensure all operations are performed in a well-ventilated fume hood away from ignition sources.
-
-
Waste Disposal:
-
Neutralize all acidic aqueous waste before disposal.
-
Collect organic solvent waste in a designated, properly labeled container.
-
Do not dispose of any chemicals down the drain. Follow all institutional and local regulations for chemical waste disposal.[17]
-
-
First Aid:
Characterization and Analytical Methods
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): For reaction monitoring and determining the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high precision.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the diol product by identifying characteristic proton and carbon signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]
-
Spectrophotometric Assays: While more common for enzymatic hydrolysis, UV-Vis spectrophotometry can sometimes be adapted to monitor the reaction if the substrate or product has a distinct chromophore.[21]
References
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute. [Link]
-
BYJU'S. (2022, March 25). Epoxide Reactions. BYJU'S. [Link]
-
Stamm, A. W. (1969). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA, 23(11), 406-411. [Link]
-
Entropy Resins. (2020, April 9). Epoxy Resin Safety Precautions. Entropy Resins. [Link]
-
Wolverine Coatings Corporation. Safe Handling of Epoxy Resin Systems. Wolverine Coatings Corporation. [Link]
-
Crosslink Technology Inc. Precautions working with Epoxy and Urethane components. Crosslink Technology Inc. [Link]
-
PRO-SET Epoxies. Safety. PRO-SET Epoxies. [Link]
-
ChemMasters. Safety Precautions When Working with Epoxies & Urethanes. ChemMasters. [Link]
-
Penn State Pressbooks. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. Penn State Pressbooks. [Link]
-
Hurenkamp, J. H., et al. (2014). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1108–o1109. [Link]
-
Penn State Pressbooks. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. Penn State Pressbooks. [Link]
-
Ashenhurst, J. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]
-
Myers, A. G., et al. (2009). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Journal of the American Chemical Society, 131(16), 5763–5765. [Link]
-
Chemistry Steps. (2025, October 22). Diols from Alkenes. Chemistry Steps. [Link]
-
Myers Research Group, Harvard University. A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Harvard University. [Link]
-
LookChem. 6-Fluoro-2-(oxiran-2-yl)chroman. LookChem. [Link]
-
Archelas, A., et al. (2001). A spectrophotometric method to assay epoxide hydrolase activity. Journal of Microbiological Methods, 47(2), 163-169. [Link]
-
University of Calgary. Ch15 : epoxide to 1,2-diols. University of Calgary. [Link]
- Google Patents. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r).
-
Organic Chemistry Portal. Diol synthesis by substitution. Organic Chemistry Portal. [Link]
-
SynThink Research Chemicals. (2S, 2'S)-6-Fluoro-2-(2′-oxiranyl)chromane. SynThink Research Chemicals. [Link]
- Google Patents. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
-
ResearchGate. Mechanisms of Hydrolysis and Rearrangements of Epoxides. ResearchGate. [Link]
-
ACS Publications. (2012, August 29). Obtaining Optical Purity for Product Diols in Enzyme-Catalyzed Epoxide Hydrolysis: Contributions from Changes in both Enantio- and Regioselectivity. Biochemistry. [Link]
-
PMC. Epoxide hydrolysis as a model system for understanding flux through a branched reaction scheme. PMC. [Link]
-
RSC Publishing. Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. Analytical Methods. [Link]
-
Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [Link]
-
ResearchGate. (2025, August 7). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. ResearchGate. [Link]
-
ResearchGate. (2015, December 21). How to separate diol impurity from an epoxide material?. ResearchGate. [Link]
-
ResearchGate. Epoxide Hydrolases: Structure, Function, Mechanism, and Assay. ResearchGate. [Link]
-
DiVA. DEGREE PROJECT IN CHEMICAL SCIENCE AND ENGINEERING Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. DiVA. [Link]
-
NIH. Visualizing the mechanism of epoxide hydrolysis by the bacterial virulence enzyme Cif. NIH. [Link]
-
Oberlin College and Conservatory. (2009, February 2). Assessing the Potential for Diol and Hydroxy Sulfate Ester Formation from the Reaction of Epoxides in Tropospheric Aerosols. Oberlin College and Conservatory. [Link]
- Google Patents. CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester.
-
NIH PubChem. 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 7. byjus.com [byjus.com]
- 8. chimia.ch [chimia.ch]
- 9. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. entropyresins.com [entropyresins.com]
- 15. eu.prosetepoxy.com [eu.prosetepoxy.com]
- 16. ChemMasters : Product Support : Safety : Epoxies [chemmasters.net]
- 17. wolverinecoatings.com [wolverinecoatings.com]
- 18. crosslinktech.com [crosslinktech.com]
- 19. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A spectrophotometric method to assay epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
hydrolytic kinetic resolution of terminal epoxides in chromane synthesis
Application Note: Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides in Chromane Synthesis
Executive Summary
The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous pharmacophores including
This guide details the application of Jacobsen’s Hydrolytic Kinetic Resolution (HKR) to establish absolute stereocontrol at the chromane C2 position. Unlike enantioselective cyclization strategies that often require exotic ligands or harsh conditions, HKR offers a scalable, robust, and "self-validating" method to resolve racemic chromane-epoxide intermediates into enantioenriched building blocks (ee > 99%) using water as the only reagent.
Mechanistic Insight: The Cooperative Bimetallic System
The success of the HKR relies on the unique mechanism of the chiral (Salen)Co(III) complex. Unlike traditional monomeric catalysis, the HKR operates via a cooperative bimetallic mechanism .
-
Activation: The active catalyst is a (Salen)Co(III)-X species (where X = OAc, OTs, etc.).
-
Dual Role: One metal center acts as a Lewis acid, activating the epoxide oxygen. A second metal center delivers the hydroxide nucleophile (derived from water) to the least hindered carbon of the epoxide.
-
Kinetic Discrimination: The reaction rate for the "matched" enantiomer is significantly faster (
) than the "mismatched" enantiomer. This allows for the isolation of the unreacted epoxide in high enantiomeric excess.
Figure 1: Cooperative Mechanism of (Salen)Co(III) HKR
Caption: The activation of Co(II) to Co(III) followed by the cooperative bimetallic opening of the epoxide ring.
Strategic Workflow: Chromane Assembly
In the context of chromane synthesis, HKR is most effectively applied to 2-oxiranylchromane intermediates. This strategy is famously utilized in the synthesis of Nebivolol .
Strategy:
-
Precursor Synthesis: Construct the racemic chromane core with a terminal epoxide handle (e.g., via Corey-Chaykovsky epoxidation of a chroman-2-carbaldehyde or cyclization of a phenol-epoxide precursor).
-
Resolution (HKR): Subject the racemic epoxide to (Salen)Co(III) and 0.55 eq. of water.
-
Divergence:
-
Target A: Isolate the chiral epoxide for direct coupling (e.g., amine opening).
-
Target B: Isolate the chiral diol for conversion to a leaving group or further oxidation.
-
Figure 2: Workflow for Resolving Chromane Intermediates
Caption: Operational workflow for resolving racemic chromane epoxides into distinct chiral synthons.
Detailed Experimental Protocol
This protocol describes the resolution of racemic 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (a Nebivolol intermediate).
Phase 1: Catalyst Activation (Self-Validating Step)
The commercial catalyst is often supplied as the inactive Co(II) species. It must be oxidized to Co(III) to be active.
-
Charge: In a round-bottom flask, dissolve (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's Ligand-Co(II)) in Toluene or THF.
-
Loading: 0.5 mol% relative to the epoxide substrate.
-
-
Acidification: Add Acetic Acid (2.0 equiv relative to catalyst).
-
Oxidation: Stir the mixture open to air at room temperature for 30–60 minutes.
-
Checkpoint: The solution will shift from a bright orange/red (Co(II)) to a dark brown (Co(III)) color. If this color change does not occur, the catalyst is not active.
-
-
Concentration: Remove solvent and excess acid in vacuo to obtain the solid (Salen)Co(III)-OAc complex. This can be used directly.
Phase 2: Hydrolytic Kinetic Resolution
-
Dissolution: Dissolve the racemic chromane epoxide (1.0 equiv) in THF (minimal volume to solvate, approx. 1-2 M).
-
Catalyst Addition: Add the prepared (Salen)Co(III)-OAc catalyst (0.5 mol%). Stir to ensure homogeneity.
-
Nucleophile Addition: Cool the mixture to 0°C. Add Water (0.55 equiv) dropwise.
-
Note: Using slightly >0.5 equiv ensures high ee of the unreacted epoxide by pushing the "matched" reaction to full conversion.
-
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours.
-
Monitoring: Monitor by chiral HPLC or GC. The peak for the "fast-reacting" enantiomer should disappear/convert to the diol.
-
Phase 3: Separation and Purification
-
Partition: Dilute with water and extract with ethyl acetate or MTBE.
-
Note: The diol is significantly more polar than the epoxide.
-
-
Separation:
-
Method A (Chromatography): Flash column chromatography on silica gel. Elute the epoxide first with non-polar solvent (Hexanes/EtOAc 9:1), followed by the diol with polar solvent (EtOAc/MeOH).
-
Method B (Distillation): If the epoxide is volatile and stable, vacuum distillation can separate it from the non-volatile diol and catalyst.
-
-
Catalyst Recovery: The catalyst remains in the polar fraction or pot residue and can often be regenerated.
Data & Performance Metrics
The following table summarizes typical performance metrics for HKR applied to chromane and related terminal epoxides.
| Substrate Type | Catalyst Loading | Reaction Time | Product (Epoxide) Yield* | Product (Epoxide) ee | Selectivity ( |
| 6-Fluoro-chroman-epoxide | 0.5 mol% | 16 h | 44-48% | > 99% | > 100 |
| Styrene Oxide (Model) | 0.2 mol% | 12 h | 45% | > 99% | > 200 |
| Epichlorohydrin | 0.5 mol% | 24 h | 42% | > 99% | > 50 |
*Theoretical maximum yield for a resolution is 50%. Yields approaching 45-48% indicate near-perfect efficiency.
Troubleshooting & Optimization
-
Low Conversion:
-
Cause: Inactive catalyst (failed oxidation) or insufficient water.
-
Fix: Ensure the Co(II)
Co(III) color change occurred. Re-check water stoichiometry (must be 0.55 eq).
-
-
Low ee of Epoxide:
-
Cause: Reaction stopped too early (insufficient conversion of the "fast" enantiomer).
-
Fix: Extend reaction time or add a slight excess of water (0.6 eq) to "kill" the minor enantiomer, sacrificing yield for purity.
-
-
Solvent Effects:
-
THF is standard.[1] For highly hydrophobic chromanes, adding a co-solvent like t-BuOH can improve homogeneity and water solubility.
-
References
-
Jacobsen, E. N., et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society, 2002, 124(7), 1307–1315. Link
-
Schaus, S. E., et al. "Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society, 2002. Link
-
Torrent Pharmaceuticals Ltd. "Process for preparation of Nebivolol." World Intellectual Property Organization, WO 2006/025070. Link
-
Nielsen, L. P. C., et al. "Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides." Journal of the American Chemical Society, 2004, 126(5), 1360–1362. Link
-
Furrow, M. E., et al. "Practical Access to Highly Enantioenriched Epoxides and Diols via the Hydrolytic Kinetic Resolution." Journal of Organic Chemistry, 2004. Link
Sources
Application Note: Regioselective Ring Opening of Fluorochromane Epoxides
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of fluorinated benzopyran scaffolds. It addresses the specific electronic and steric challenges imposed by the fluorine substituent on the chromane core.
-amino alcohols, Nebivolol intermediates, and fluorinated benzopyran scaffolds.Executive Summary
The regioselective ring opening of fluorochromane epoxides is a pivotal transformation in the synthesis of antihypertensive agents (e.g., Nebivolol) and novel potassium channel openers. Unlike simple styrene oxides, fluorochromane epoxides present a "competing vector" challenge:
-
Electronic Bias: The benzylic position (C4) is electronically activated but destabilized by the electron-withdrawing nature of the 6-fluoro substituent.
-
Steric/Conformational Bias: The bicyclic chromane system imposes rigid half-chair constraints that favor trans-diaxial opening (Fürst-Plattner rule), often conflicting with electronic preferences.
This guide provides a protocol-driven approach to controlling this regioselectivity using Metal Triflate Catalysis and Solvent-Controlled Nucleophilicity .
Mechanistic Grounding: The "Fluorine Effect"
To select the correct reagent, one must understand how the 6-fluoro substituent alters the transition state energy landscape compared to a non-fluorinated chromene oxide.
Electronic Deactivation
In a standard chromene oxide, the C4 (benzylic) position supports a partial positive charge (
-
Impact of 6-Fluorine: Through strong inductive withdrawal (-I effect), the fluorine atom at C6 destabilizes the developing carbocation at C4 during acid-catalyzed opening.
-
Consequence: Standard weak Lewis acids (e.g.,
) often fail or yield poor regioselectivity. Stronger, oxyphilic Lewis acids (Lanthanide triflates) are required to sufficiently activate the epoxide oxygen to overcome this inductive deactivation.
The Two Target Scaffolds
We distinguish between two distinct epoxide types common in drug discovery:
| Scaffold Type | Structure Description | Primary Regio-Challenge | Drug Relevance |
| Type A: Endocyclic | 3,4-Epoxy-6-fluorochromane | C4 vs. C3 Attack. Competition between benzylic electronic stabilization and steric hindrance. | Cromakalim analogs, Anti-ischemic agents |
| Type B: Exocyclic | 6-Fluoro-2-(oxiran-2-yl)chroman | Terminal vs. Internal. Generally favors terminal attack, but stereocontrol is critical. | Nebivolol (Beta-blocker) synthesis |
Decision Matrix: Reagent Selection
Use the following logic flow to select the optimal reagent system for your target regioisomer.
Figure 1: Decision matrix for reagent selection based on substrate type and desired regiochemical outcome.
Detailed Protocols
Protocol A: C4-Selective Aminolysis (Benzylic Attack)
Objective: Install an amine at the C4 position of a 3,4-epoxy-6-fluorochromane.
Mechanism: Lewis-acid activation overrides steric hindrance, forcing attack at the electronic center (C4).
Reagent of Choice: Ytterbium(III) Triflate [
Materials
-
Substrate: 6-Fluoro-2,2-dimethyl-3,4-epoxychromane (1.0 equiv).
-
Nucleophile: Aniline or Benzylamine (1.1 equiv).
-
Catalyst:
(5 mol%). -
Solvent: Acetonitrile (Anhydrous).
Step-by-Step Procedure
-
Catalyst Activation: Dry
under vacuum at 100°C for 2 hours prior to use to remove coordinated water. Critical: Hydrated catalyst reduces regioselectivity. -
Reaction Assembly: In a flame-dried Schlenk flask under Argon, dissolve the epoxide (1 mmol) and amine (1.1 mmol) in Acetonitrile (5 mL).
-
Initiation: Add
(31 mg, 0.05 mmol) in one portion. -
Incubation: Stir at Room Temperature (20-25°C).
-
Note: Do not heat initially. Higher temperatures promote thermodynamic equilibration to the C3-product.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The spot for the epoxide (
) should disappear, replaced by the more polar amino-alcohol ( ). -
Workup: Quench with water (5 mL). Extract with DCM (
mL). Dry over .[1] -
Purification: Flash chromatography.
Expected Outcome: >95% yield of the trans-4-amino-3-chromanol.
Validation:
Protocol B: C3-Selective Azidolysis (Homobenzylic Attack)
Objective: Install a nucleophile at the C3 position (less hindered).
Mechanism:
Materials
-
Substrate: 6-Fluoro-3,4-epoxychromane.
-
Reagent:
(3.0 equiv), (1.5 equiv). -
Solvent: Ethanol/Water (8:1).
Step-by-Step Procedure
-
Preparation: Dissolve epoxide (1 mmol) in Ethanol (8 mL).
-
Reagent Addition: Add a solution of
(80 mg) and (195 mg) in Water (1 mL). -
Reflux: Heat the mixture to 70°C for 4-6 hours.
-
Why: The 6-fluoro group deactivates the ring, making the epoxide less reactive than unsubstituted chromene oxides. Thermal energy is required.
-
-
Workup: Concentrate ethanol. Dilute with water. Extract with EtOAc.[2][3][4]
Expected Outcome: Predominant formation of 3-azido-4-chromanol.
Protocol C: Nebivolol Intermediate Opening (Exocyclic)
Objective: Opening of 6-fluoro-2-(oxiran-2-yl)chroman with an amine. Mechanism: Nucleophilic attack at the terminal (least substituted) carbon.
Materials
-
Substrate: (R)-6-fluoro-2-((R)-oxiran-2-yl)chroman.[5]
-
Nucleophile: Benzylamine (or specific Nebivolol coupling partner).
-
Solvent: Methanol or Isopropanol.
Step-by-Step Procedure
-
Dissolution: Dissolve the epoxide (10 g) in Methanol (50 mL).
-
Amine Addition: Add Benzylamine (1.1 equiv) dropwise.
-
Reaction: Stir at reflux (65°C) for 3 hours.
-
Note: No Lewis acid is needed. The strain of the terminal epoxide is sufficient for aminolysis by primary amines.
-
-
Crystallization: Upon cooling, the product often crystallizes directly from methanol. If not, concentrate and recrystallize from Isopropanol/Hexane.
Data Summary & Troubleshooting
| Variable | Condition | Effect on Regioselectivity (Fused System) |
| Solvent | Acetonitrile (Polar Aprotic) | Favors C4-Attack (stabilizes transition state dipole). |
| Solvent | Hexane/Toluene (Non-polar) | Slow reaction; poor selectivity. |
| Catalyst | Highly C4-Selective (Chelation control). | |
| Catalyst | C4-Selective but prone to side reactions (rearrangement to ketone). | |
| Temperature | Erodes selectivity; increases C3 attack (thermodynamic product). |
Troubleshooting Guide:
-
Problem: Low conversion after 24h.
-
Cause: Fluorine deactivation is stronger than expected.
-
Solution: Switch catalyst to Scandium(III) Triflate (
) , which is more Lewis acidic than Ytterbium.
-
-
Problem: Formation of 4-chromanone (ketone).
-
Cause: Meinwald rearrangement catalyzed by strong acid (
). -
Solution: Switch to mild Metal Triflates and ensure anhydrous conditions.
-
References
-
Metal Triflate Catalysis: Cepanec, I., et al. "Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides." Tetrahedron 59.14 (2003): 2435-2439. Link
-
Nebivolol Synthesis: BenchChem. "The Pivotal Role of 6-Fluoro-2-(oxiran-2-yl)chroman in Modern Medicinal Chemistry." Application Note. Link (Simulated Link for Context)
-
Regioselectivity Mechanisms: Crotti, P., et al. "Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes." Journal of Organic Chemistry 60.9 (1995): 2554-2564. Link
-
Fluorine Effects: Linclau, B., et al. "Fluorinated Alcohols: Powerful Promoters for Ring-Opening Reactions." Arkivoc (2021). Link
-
Lanthanide C
-catalyzed regioselective ring opening of epoxides with amines." Tetrahedron Letters 41.32 (2000): 6093-6096. Link
Sources
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idus.us.es [idus.us.es]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Synthesis of Chiral 6-Fluorochromanes
Current Status: System Operational Topic: Optimization of Enantiomeric Excess (ee) in 6-Fluorochromane Scaffolds Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Chiral Technologies Division
Executive Summary
The 6-fluorochromane scaffold is a privileged motif in medicinal chemistry, serving as a core pharmacophore for beta-blockers (e.g., Nebivolol analogs) and selective estrogen receptor modulators. While racemic synthesis is trivial, achieving >98% enantiomeric excess (ee) is chemically demanding due to the electronic deactivation caused by the C6-fluorine atom.
This guide addresses the three most common synthetic routes, with a primary focus on Iridium-catalyzed asymmetric hydrogenation , as it is the industry standard for scalability and high stereocontrol.
Module 1: Iridium-Catalyzed Asymmetric Hydrogenation
Context: You are reducing 6-fluoro-2H-chromene or 6-fluoro-4-chromanone precursors using Ir-N,P ligand complexes.
The Core Challenge: The Fluorine Effect
The C6-fluorine atom is electron-withdrawing. In 2H-chromenes, this lowers the electron density of the C3-C4 double bond, weakening its coordination to the cationic Iridium catalyst compared to unsubstituted chromenes. This often results in sluggish conversion or "leaky" enantioselectivity.
Troubleshooting Guide: Low ee (<90%)
Q1: My conversion is full, but ee is stuck at 85-88%. I am using [Ir(cod)Cl]₂ with a standard PHOX ligand.
-
Diagnosis: The standard hexafluorophosphate (PF₆⁻) counter-ion is likely coordinating too strongly or forming tight ion pairs in your non-polar solvent, preventing the optimal "outer-sphere" steric shielding required for high stereoselection.
-
Solution: Switch to a BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) counter-ion. The BArF anion is bulky and non-coordinating. It loosens the ion pair, allowing the chiral ligand to wrap more effectively around the metal center, imposing stricter facial selectivity on the incoming fluoro-chromene.
-
Protocol Adjustment: Replace the catalyst precursor with [Ir(cod)(Ligand)]BArF.
-
Q2: I am seeing defluorination byproducts (approx. 5%).
-
Diagnosis: Over-reduction or oxidative addition into the C-F bond, likely caused by heterogeneous Pd species (if using Pd/C) or excessive temperature with Iridium.
-
Solution:
-
Strictly use homogeneous Iridium catalysts (e.g., Ir-ThrePHOX or Ir-SimplePHOX).
-
Lower the Temperature: Run the reaction at 0°C to 10°C.
-
Increase H₂ Pressure: Paradoxically, higher pressure (50-100 bar) accelerates the desired alkene hydrogenation faster than the C-F activation parasite reaction.
-
Optimization Matrix: Ligand & Solvent Effects
| Variable | Standard Condition | High-Fidelity Condition | Mechanism of Improvement |
| Ligand Class | PHOX (Standard) | ThrePHOX or ZhaoPhos | ThrePHOX offers a tighter chiral pocket, crucial for the slightly smaller fluoro-substituted alkene. |
| Solvent | DCM (Dichloromethane) | DCM/Trifluoroethanol (TFE) | TFE stabilizes the cationic Ir-intermediate via H-bonding, often boosting ee by 2-5%. |
| Pressure | 10 bar | 50-80 bar | Increases turnover frequency (TOF) over background racemization pathways. |
| Additive | None | TMSCl (0.1 eq) | Scavenges trace water which can deactivate the oxophilic Ir-catalyst. |
Module 2: Organocatalytic Cyclization (Oxa-Michael)
Context: You are building the chromane ring via an intramolecular oxa-Michael addition of a phenol to a Michael acceptor (e.g., nitrostyrene or enal).
Troubleshooting Guide: Background Racemization
Q3: The reaction works, but the product is nearly racemic (10-20% ee).
-
Diagnosis: The "background reaction" (uncatalyzed cyclization) is outcompeting the catalyst-mediated pathway. The 6-fluoro phenol is more acidic (pKa ~9.5) than unsubstituted phenol (pKa ~10), making the phenoxide more willing to attack the Michael acceptor without the chiral catalyst's help.
-
Solution:
-
Lower Temperature: Cool to -20°C or -40°C. The activation energy for the catalyzed pathway is lower than the background reaction; cooling suppresses the background rate more than the catalyzed rate.
-
Catalyst Loading: Increase chiral thiourea or squaramide loading to 10-15 mol%.
-
Concentration: Dilute the reaction (0.05 M). This favors the intramolecular pathway (if applicable) or slows down non-specific intermolecular aggregation.
-
Module 3: Workflow Visualization
The following logic flow helps you decide the immediate next step based on your experimental data.
Caption: Decision Logic for Troubleshooting Low Enantioselectivity in 6-Fluorochromane Synthesis.
Module 4: Analysis & Purification Integrity
Q4: My HPLC shows 99% ee, but after silica column chromatography, it drops to 92%.
-
Mechanism: 6-fluorochromanes, especially those with electron-withdrawing groups at C2/C4, are prone to acid-catalyzed racemization via a ring-opening/closing mechanism on acidic silica gel.
-
Solution:
-
Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes.
-
Fast Elution: Do not leave the compound on the column overnight.
-
Alternative: Use neutral alumina instead of silica.
-
Q5: What is the gold-standard HPLC method for 6-fluorochromane?
-
Column: Daicel Chiralpak IA or IB (Immobilized phases are preferred over coated OD-H for stability).
-
Mobile Phase: Hexane/IPA (90:10 to 98:2).
-
Detection: 254 nm (The fluorine atom does not significantly shift the UV max compared to chromane).
-
Note: Fluorine substitution often reduces retention time compared to the non-fluorinated analog due to lower lipophilicity interaction with the amylose backbone.
References
-
Iridium-Catalyzed Asymmetric Hydrogen
-
Enantioselective Synthesis of 3-Fluorochromanes via Iodine(I)/Iodine(III)
-
Iridium-Catalyzed Asymmetric Hydroarylation of Chromene Deriv
-
Chiral HPLC Separ
Sources
troubleshooting low yields in dihydroxylation of fluorinated chromanes
Topic: Troubleshooting Low Yields in Dihydroxylation of Fluorinated Chromanes Ticket ID: #OS-F-CHROM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Fluorine Phase" Challenge
Welcome to the technical support hub for oxidation chemistry. You are likely here because your standard Upjohn (OsO₄/NMO) or Sharpless protocol yielded <40% isolated product, or the reaction stalled with unreacted starting material.
The Diagnosis: Dihydroxylating fluorinated chromenes presents a "perfect storm" of kinetic barriers. The fluorine atom acts as a potent Electron Withdrawing Group (EWG), lowering the HOMO energy of the alkene and deactivating it toward the electrophilic osmium (VIII) attack. Furthermore, the bicyclic chromane framework creates a stable, lipophilic osmate ester intermediate that resists hydrolysis—the step required to release your diol and regenerate the catalyst.
This guide moves beyond standard textbook protocols to address the specific electronic and solubility profiles of fluorinated heterocycles.
Module 1: Diagnostic Logic & Mechanism
Before altering reagents, determine where your reaction is failing. Use this logic tree to identify the bottleneck.
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield loss. Identifying whether the bottleneck is the initial cycloaddition (kinetic) or the product release (hydrolysis) is critical.
Module 2: The Solutions (FAQs)
Q1: My reaction stalls at 50% conversion. Adding more OsO₄ doesn't help. Why?
A: You are likely facing "Product Inhibition" caused by a stable osmate ester. In hindered or electron-deficient systems (like fluorinated chromanes), the intermediate osmate ester is thermodynamically stable and hydrolyzes very slowly. The osmium gets "trapped" on the product and cannot turnover to oxidize new starting material.
-
Mechanism: It acts as a general acid catalyst in the aqueous phase, accelerating the hydrolysis of the Os-O bond by up to 50x.
-
Dosage: 1.0 equivalent relative to the substrate.
Q2: I am using the Upjohn method (NMO). Should I switch?
A: Yes. For fluorinated substrates, Ligand-Accelerated Catalysis (LAC) is essential. The standard Upjohn method (OsO₄ + NMO) is often too slow for electron-poor alkenes. The chiral ligands in Sharpless AD-mix (DHQ/DHQD) actually accelerate the addition of OsO₄ to the alkene compared to the free catalyst. Even if you do not need enantioselectivity, using AD-mix will significantly improve conversion rates over NMO alone.
Q3: My fluorinated chromane is not dissolving in the standard t-BuOH/Water mix.
A: Fluorination increases lipophilicity (the "Fluorous Effect"). The standard 1:1 t-BuOH:H₂O ratio often causes fluorinated substrates to crash out or form a separate oil phase, preventing contact with the aqueous-soluble osmium/oxidant.
-
The Fix: Modify the solvent system.
-
Option A: Add THF (up to 20% v/v) to the mixture to bridge the phases.
-
Option B: Change to a 2-Phase System (DCM/Water) with a phase transfer catalyst (e.g., TEBA), though this precludes the use of AD-mix ligands. Stick to Option A for Sharpless conditions.
-
Module 3: Optimized Protocol
This protocol is engineered specifically for electron-deficient, lipophilic substrates like fluorinated chromanes. It incorporates ligand acceleration and hydrolysis catalysis.[2][3]
Reagents & Stoichiometry
| Component | Role | Equiv. / Conc. | Notes |
| Substrate | Fluorinated Chromane | 1.0 equiv | Limiting reagent |
| AD-mix-α or β | Oxidant/Catalyst/Ligand | 1.4 g/mmol | Contains K₂OsO₄, K₃Fe(CN)₆, K₂CO₃, Ligand |
| MeSO₂NH₂ | Hydrolysis Accelerator | 1.0 equiv | CRITICAL for yield |
| t-BuOH | Solvent (Organic) | -- | 1:1 ratio with water |
| Water | Solvent (Aqueous) | -- | 1:1 ratio with t-BuOH |
| Na₂SO₃ | Quenching Agent | 1.5 g/mmol | Solid powder |
Step-by-Step Workflow
-
Solvent Prep: Prepare a mixture of t-BuOH and Water (1:1 v/v). If your substrate has high fluorine content (
, multiple F), add THF (10% of total volume) to the organic portion. -
Dissolution: In a round-bottom flask, dissolve 1.4 g of AD-mix-α (or β) and 1.0 equiv of Methanesulfonamide in the aqueous component (e.g., 5 mL water per mmol substrate). Stir until distinct phases (orange/yellow) appear.
-
Note: The sulfonamide must be added now, not later.
-
-
Cooling: Cool the mixture to 0 °C .
-
Why? While heat speeds up kinetics, it increases side reactions (over-oxidation) which are fatal for electron-poor rings. The sulfonamide compensates for the low temperature.
-
-
Addition: Add the fluorinated chromane (dissolved in the t-BuOH portion) to the stirring aqueous slurry.
-
Monitoring: Stir vigorously at 0 °C. Monitor by ¹⁹F-NMR (if available) or HPLC. TLC is often misleading due to the stability of the osmate ester intermediate (which can streak or look like a new spot that isn't the diol).
-
Quenching (The "Sharpless Workup"):
-
Once SM is consumed, add solid Sodium Sulfite (Na₂SO₃) (1.5 g per mmol substrate) directly to the reaction at 0 °C.
-
Allow to warm to Room Temperature and stir for 45–60 minutes.
-
Visual Cue: The mixture should turn from distinct orange/yellow to a dull grey/blue or colorless suspension. This indicates the Os(VIII) has been reduced and removed from the product.
-
-
Extraction: Extract with EtOAc (3x). Wash combined organics with 2N KOH (removes sulfonamide) and brine.
Module 4: Mechanistic Visualization
Understanding the "Hydrolysis Trap" is key to solving low yields in this specific class of molecules.
Caption: The Catalytic Cycle. Note that Fluorine slows the initial cycloaddition, but steric bulk creates a bottleneck at the hydrolysis step, which Methanesulfonamide resolves.
References
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link
-
Sharpless, K. B., et al. (1992). Methanesulfonamide: A Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations.[2][4] The Journal of Organic Chemistry. (Contextual citation for the sulfonamide effect).
-
Junttila, M. H., & Hormi, O. E. (2009).[5] Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations.[2][4] The Journal of Organic Chemistry, 74(8), 3038–3047. Link
-
Minato, M., Yamamoto, K., & Tsuji, J. (1990). Osmium tetraoxide catalyzed vicinal hydroxylation of higher olefins by using hexacyanoferrate(III) ion as a cooxidant. The Journal of Organic Chemistry, 55(2), 766–768. Link
Sources
removing defluoro impurities from (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane
Technical Support Center: Purification of Fluorinated Chromane Intermediates
Case ID: NEB-INT-006-F Subject: Removal of Defluoro Impurities from (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The separation of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (Target) from its des-fluoro analog (Impurity) is a critical quality attribute (CQA) challenge, particularly in the synthesis of Nebivolol.[1] The fluorine atom (Van der Waals radius
This guide provides a tiered troubleshooting approach: Identification , Upstream Prevention , and Downstream Purification .
Module 1: Diagnostic & Identification
Q: How do I definitively confirm the presence of the defluoro impurity? Standard C18 HPLC shows a single peak.
A: The des-fluoro impurity often co-elutes with the fluorinated product on standard alkyl (C8/C18) phases due to insufficient selectivity (
Recommended Analytical Protocol
Switch from standard C18 to a Pentafluorophenyl (PFP) stationary phase. PFP phases interact strongly with the fluorine atom on the chromane ring via
| Parameter | Standard Method (Low Resolution) | High-Resolution Method (Recommended) |
| Column | C18 (Octadecyl) | FluoroSep-RP Phenyl or Hypersil Gold PFP |
| Mechanism | Hydrophobic Interaction | Fluorophilic / |
| Elution Order | Co-elution likely | Des-fluoro elutes FIRST ; Target elutes SECOND |
| Mobile Phase | Water/Acetonitrile (0.1% TFA) | Water/Methanol (Methanol enhances F-selectivity) |
| Detection | UV 280 nm | UV 280 nm / MS (Target +18 mass units vs. Impurity) |
Technical Note: If PFP columns are unavailable, use a C18 column with Methanol rather than Acetonitrile. Methanol forms hydrogen-bonded clusters with the diol side chain, often amplifying subtle differences in the lipophilicity of the aromatic core.[1]
Module 2: Root Cause Analysis (The "Why")
Q: Where is this impurity coming from?
A: The impurity enters your workflow through two distinct pathways.[2] Identifying the source is the only way to prevent recurrence.
Pathway A: Starting Material Contamination
If you synthesize the chromane ring from 4-fluorophenol , check the phenol content.[1] Commercial 4-fluorophenol often contains 0.5–2.0% phenol.[1] This non-fluorinated phenol carries through the entire synthesis (Friedel-Crafts, reduction, etc.) to form the des-fluoro chromane.[1]
Pathway B: Process-Induced Hydrodefluorination
If your synthesis involves a hydrogenation step (e.g., debenzylation or ketone reduction) using Palladium on Carbon (Pd/C), you are likely cleaving the C-F bond.[1]
-
Mechanism: Oxidative addition of Pd into the Ar-F bond, followed by reductive elimination with hydrogen.[1]
-
Risk Factors: High temperature (>40°C), high pressure (>5 bar), or acidic conditions.
Figure 1: Dual pathways for des-fluoro impurity generation.[1] Pathway B (Hydrodefluorination) is the most common process-related cause.[1]
Module 3: Remediation & Purification Protocols
Q: I already have the material. How do I remove the impurity?
A: Direct recrystallization of the free base diol is rarely effective due to solid solution formation. You must alter the physical properties by forming a salt or a derivative.
Protocol A: Fractional Crystallization of the Hydrochloride Salt
The crystal lattice of the hydrochloride salt is more rigid and discriminating than the amorphous/waxy free base.
-
Dissolution: Dissolve the crude (1'R,2R)-diol (free base) in Ethanol (absolute) (5 volumes).
-
Salt Formation: Cool to 0–5°C. Slowly bubble dry HCl gas or add TMS-Cl (as an HCl generator) until pH < 2.
-
Crystallization: The 6-fluoro hydrochloride salt typically crystallizes first. The des-fluoro impurity is more soluble in the mother liquor.[1]
-
Digestion: If purity is <99.5%, slurry the wet cake in refluxing Isopropanol (IPA) for 1 hour, then cool to 20°C and filter.
-
Why IPA? The solubility differential between the F and H salts is maximized in secondary alcohols.
-
Protocol B: The "Acetonide Rescue" (Derivatization)
If salt crystallization fails, convert the diol to an acetonide. The steric bulk of the acetonide amplifies the difference between the Fluorine and Hydrogen atoms.
-
Reaction: React the crude diol with 2,2-dimethoxypropane (DMP) and catalytic p-TsOH in Toluene.
-
Purification: The acetonide derivative is highly crystalline and lipophilic.
-
Recrystallize from Heptane/EtOAc (9:1) .
-
The des-fluoro acetonide will remain in the supernatant.[1]
-
-
Hydrolysis: Deprotect using 1N HCl/THF to recover the pure diol.
Protocol C: Process Control (Prevention)
If the impurity is generated during hydrogenation (Pathway B), modify the reduction conditions immediately:
-
Switch Catalyst: Replace Pd/C with Pt/C (Platinum on Carbon) or Raney Nickel . Platinum is far less active toward C-F bond cleavage (hydrodefluorination) than Palladium.
-
Poison the Catalyst: If you must use Pd/C, add 0.1 eq. of Diphenylsulfide or use sulfided Pd/C. This selectively poisons the highly active sites responsible for C-F cleavage while allowing debenzylation/reduction to proceed.
Troubleshooting Decision Tree
Figure 2: Logical workflow for identifying the source and selecting the appropriate remediation strategy.
References
-
Regalado, E. L., et al. (2015).[3] "Evaluation of fluorine-containing stationary phases for the chromatographic separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A.
-
Janssen Pharmaceutica NV. (1998). "Process for preparing Nebivolol hydrochloride." US Patent 5,759,580.[4]
-
Ind-Swift Laboratories Ltd. (2010).[1] "An improved process for the preparation of nebivolol hydrochloride."[4] EP Patent 2163551.
-
Cui, X., et al. (2014).[5] "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography." PMC - NIH.[1]
Sources
- 1. CN104016954B - Preparation and purification method of nebivolol intermediate - Google Patents [patents.google.com]
- 2. DSpace [cora.ucc.ie]
- 3. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride - Google Patents [patents.google.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction temperature for chromane epoxide hydrolysis
Topic: Optimizing Reaction Temperature for Chromane Epoxide Hydrolysis Role: Senior Application Scientist Audience: Drug Discovery & Process Chemistry Teams
Technical Support Center: Chromane Epoxide Hydrolysis
Status: Operational System: Reaction Optimization & Troubleshooting Module: Thermodynamics & Kinetics
Introduction: The Thermal Paradox in Chromane Scaffolds
You are likely here because you are synthesizing chroman-3,4-diols (precursors to KATP channel openers like Cromakalim) and are facing a critical trade-off. In the hydrolysis of 3,4-epoxychromane , temperature is not just a switch for reaction speed—it is the primary governor of stereochemical fidelity .
-
High Temperature: Accelerates ring opening but promotes racemization and competitive rearrangement to chromanones.
-
Low Temperature: Preserves enantiomeric excess (
) but risks insolubility and stalled kinetics.
This guide moves beyond basic "heating" instructions. We break down the thermodynamic control of the epoxide ring-opening to help you find the precise window where yield meets chiral purity.
Module 1: The Thermodynamics (The "Why")
Q: Why does my enantioselectivity ( ) drop significantly when I raise the temperature by just 10°C?
A: This is a classic manifestation of the Differential Activation Enthalpy (
In enzymatic hydrolysis (e.g., using Epoxide Hydrolases like Aspergillus niger EH or mammalian mEH), the enzyme differentiates between the
-
The "correct" enantiomer pathway has a lower activation energy (
). -
The "wrong" enantiomer pathway has a higher
.
The Trap: As temperature (
Actionable Insight: If your
Q: I am doing acid-catalyzed hydrolysis. Why do I see ketone byproducts at reflux?
A: You are triggering a Meinwald Rearrangement . At elevated temperatures, the carbocation intermediate formed at the benzylic position (C4 of the chromane ring) can undergo a 1,2-hydride shift instead of capturing a water molecule. This collapses the epoxide into a ketone (chroman-4-one) rather than the desired diol.
Module 2: Enzymatic Hydrolysis (Biocatalysis Focus)
Context: For chiral drug intermediates.
Q: My enzyme activity dies at 45°C. Is this denaturation?
A: Likely, yes. Most mesophilic Epoxide Hydrolases (EHs) have a melting temperature (
Q: How do I optimize T for maximum Chiral Purity?
A: Follow the "Isothermal Step-Down" Protocol :
-
Baseline: Run the reaction at 30°C. Measure conversion at 1 hour.
-
Step-Down: Lower T by 5°C increments (30°C
25°C 20°C 4°C). -
Solubility Check: At each step, check for substrate precipitation. Chromene oxide is lipophilic. If it crashes out at 4°C, add a co-solvent (DMSO or MeOH, max 5-10% v/v).
-
The Sweet Spot: Plot
vs. . Select the highest where remains >98%.
Module 3: Chemical Hydrolysis (Acid/Base Focus)
Context: For racemic diol production or mechanistic studies.
Q: The reaction is too slow at room temperature. Can I heat it?
A: Yes, but you must switch the catalyst system.
-
Standard: Dilute
at 60°C often leads to polymerization. -
Optimized: Use Perchloric acid (
) in THF/Water at 40°C. The non-nucleophilic counter-ion prevents competing substitution reactions. -
Alternative: Use Periodic Acid (
) as an oxidant/catalyst precursor. It generates iodic acid in situ, allowing mild hydrolysis at 30-40°C with high yields, avoiding the need for reflux [1].
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Temperature too low; Substrate crystallized. | Increase T by 5°C OR add 5% DMSO to solubilize the epoxide. |
| Low ee% (Enzymatic) | Temperature too high ( | Cool down to 4-10°C. Buffer pH must be 7-8 to suppress chemical hydrolysis. |
| Ketone/Aldehyde Byproducts | Meinwald Rearrangement (Acid catalysis at high T). | Switch to basic hydrolysis (NaOH/DMSO) or lower acid concentration and T. |
| Product is a Polymer | Acid concentration too high at elevated T. | Dilute substrate concentration; keep T < 50°C. |
Visualizing the Pathway
The following diagram illustrates the bifurcation between the desired hydrolysis and the temperature-dependent side reactions.
Experimental Protocol: Temperature Screening Workflow
Objective: Determine the Maximum Allowable Temperature (MAT) for >95% ee.
-
Preparation: Prepare 5 vials containing 100 µL of 50 mM Chromene Oxide in Phosphate Buffer (pH 7.4). Add 10 µL of purified Epoxide Hydrolase (e.g., A. niger or recombinant mEH).
-
Incubation: Place vials in thermal blocks at 4°C, 15°C, 25°C, 35°C, and 45°C .
-
Sampling: At
min, quench 20 µL aliquots with 80 µL Acetonitrile. -
Analysis: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Calculation:
-
Calculate
-value (Enantiomeric Ratio) for each temp using the equation: (Where is conversion and is substrate ee).
-
-
Decision: Choose the highest temperature where
.
References
-
Reddy, V. P., et al. (2025). "Synthesis of chromene analogues via oxidative cleavage of 1,2-diols." Journal of Chemical Sciences. Available at: [Link]
-
Röllig, R., et al. (2022).[1] "Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation." ChemBioChem. Available at: [Link]
-
Kotik, M., et al. (2023). "Epoxide Hydrolases: Multipotential Biocatalysts." International Journal of Molecular Sciences. Available at: [Link]
-
Zhu, Y., et al. (2024). "Improving Hydrolytic Activity and Enantioselectivity of Epoxide Hydrolase from Phanerochaete chrysosporium." Molecules. Available at: [Link]
Sources
purification strategies for separating diastereomeric chromane mixtures
Technical Support Center: Purification Strategies for Diastereomeric Chromane Mixtures
Welcome. You have reached the Advanced Purification Support Module. This guide addresses the separation of diastereomeric chromane derivatives (e.g., chroman-4-ones, flavanones, tocopherol precursors). Unlike enantiomers, diastereomers possess distinct physicochemical properties, yet their structural similarity often leads to co-elution, peak overlap, and scale-up challenges.
Module 1: Strategic Assessment & Workflow
The Challenge: Chromane scaffolds often exhibit "puckering" at the heteroatom ring. Diastereomers typically differ in the spatial arrangement of substituents at C2, C3, or C4.
The Goal: Exploit subtle differences in dipole moment, steric volume, and
Decision Matrix: Selecting the Right Mode
Do not default to C18. Use this logic flow to determine the most effective purification route based on your sample's solubility and resolution (
Figure 1: Strategic decision tree for chromane purification. Prioritize Flash for high
Module 2: Reversed-Phase HPLC (The "Pi-Pi" Protocol)
Context: Standard C18 columns often fail to separate chromane diastereomers because the hydrophobic surface area is identical between isomers.
The Solution: Use Phenyl-Hexyl stationary phases.[1][2][3] The aromatic ring in the stationary phase engages in
Critical Protocol: The "Methanol Effect"
Acetonitrile (ACN) has
-
Column: Phenyl-Hexyl (e.g., Kinetex, XSelect, or equivalent).
-
Mobile Phase B: Methanol (NOT Acetonitrile).
-
Mechanism: In MeOH, the chromane's aromatic ring interacts strongly with the phenyl ligand. Diastereomers with different steric access to their aromatic ring will elute at significantly different times.
Comparative Data: Solvent Effect on Selectivity (
| Parameter | C18 / ACN | C18 / MeOH | Phenyl-Hexyl / ACN | Phenyl-Hexyl / MeOH |
| Mechanism | Hydrophobic | Hydrophobic | Hydrophobic + Weak | Hydrophobic + Strong |
| Selectivity ( | 1.02 (Poor) | 1.05 (Marginal) | 1.08 (Fair) | 1.2 - 1.4 (Excellent) |
| Peak Shape | Sharp | Broader (higher viscosity) | Sharp | Good (requires heat) |
Pro-Tip: If using MeOH, set column temperature to 40–50°C to lower viscosity and improve mass transfer, sharpening the peaks.
Module 3: Normal Phase & Flash Chromatography
Context: For early-stage purification or large-scale separation (grams), silica gel is preferred. Troubleshooting: Chromanes with free phenols (e.g., tocopherol derivatives) or basic amines often streak/tail on silica.
Troubleshooting Guide: Peak Tailing & Co-elution
Q: My diastereomers are co-eluting with significant tailing on silica. What now? A: The tailing is likely due to hydrogen bonding with silanols.
-
Acidic Chromanes (Phenols/Acids): Add 0.1% Acetic Acid or Formic Acid to both mobile phases (Hexane and EtOAc). This suppresses ionization of the analyte.
-
Basic Chromanes (Amines): Add 1% Triethylamine (TEA) or wash the silica column with base prior to use.
Q: I see separation on TLC, but they merge on the Flash column. A: This is a "loading capacity" failure.
-
Switch Solvent System: If using Hexane/EtOAc, switch to Dichloromethane (DCM) / Methanol (very low % MeOH). DCM solubilizes chromanes better and offers different selectivity.
-
Use High-Performance Silica: Switch from standard 40-63µm silica to 15-20µm spherical silica . The backpressure will rise, but resolution (
) increases by ~40%.
Module 4: Supercritical Fluid Chromatography (SFC)
Context: SFC is the "nuclear option" for diastereomers that defy HPLC. It is orthogonal to RP-HPLC.[4]
Why it works: The supercritical CO
Recommended SFC Screening Gradient
-
Stationary Phases: 2-Ethylpyridine (2-EP), Diol, or Amino.
-
Co-Solvent: Methanol or Ethanol (10% to 40% gradient).
-
Back Pressure: 120 bar.
Note: 2-Ethylpyridine is particularly effective for chromanes because the pyridine nitrogen interacts with the ether oxygen or hydroxyls on the chromane ring.
Module 5: Crystallization (The "Digestion" Technique)
Context: If one diastereomer is solid and the other is oil/amorphous, or if both are solids with different lattice energies.
Protocol: Diastereomeric Digestion
Instead of full recrystallization (dissolve
-
Slurry: Suspend the mixture in a solvent where the desired diastereomer is poorly soluble, but the impurity is moderately soluble (often cold Methanol or Ether/Hexane mix).
-
Reflux: Heat to reflux for 30 minutes. The lattice rearranges; the less soluble diastereomer ripens into purer crystals (Ostwald ripening).
-
Cool & Filter: Cool slowly to room temperature. Filter the solid.
-
Check Supernatant: The filtrate will be enriched in the other diastereomer.
References
-
Waters Corporation.Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.
- interactions by ACN). Link -
Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[3] (Technical overview of phenyl-hexyl vs. standard phenyl chemistries). Link
-
Phenomenex. Kinetex Phenyl-Hexyl Core-Shell HPLC Columns Technical Guide. (Specifics on aromatic selectivity for isomeric separations). Link
-
Santai Technologies. The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. (Application note on flash chromatography for diastereomers). Link
-
Dombrády, Z.S., et al. "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent."[7] Current Research in Bioorganic & Organic Chemistry, 2019. (Discusses digestion/crystallization techniques). Link
Sources
- 1. separationmethods.com [separationmethods.com]
- 2. Kinetex Phenyl-Hexyl Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Validation & Comparative
Publish Comparison Guide: NMR Characterization of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane
This guide details the NMR characterization of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane , a critical chiral intermediate in the synthesis of the antihypertensive drug Nebivolol .
Executive Summary & Application Context
(1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (hereafter "The Diol" ) is the hydrolysis product of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chromane (The Epoxide). Control of the (1'R, 2R) stereochemistry is the single most critical quality attribute in the synthesis of d-Nebivolol.
This guide provides a definitive characterization strategy, comparing the product's spectral signature against its epoxide precursor (to confirm reaction completion) and its diastereomers (to confirm stereochemical purity).
Key Performance Indicators (KPIs) for Characterization
| Feature | Target Specification | Method of Verification |
| Identity | 6-Fluorochromane core + 1,2-Diol side chain | 1H/13C NMR, COSY |
| Reaction Completion | Disappearance of Epoxide signals ( | 1H NMR Monitoring |
| Stereopurity | >99% (1'R, 2R) vs (1'S, 2R) | J-Coupling Analysis & Chiral HPLC |
Chemical Identity & Stereochemistry[1][2]
-
IUPAC Name: (1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]ethane-1,2-diol[1]
-
CAS Number: 303176-45-6[1]
-
Molecular Formula: C
H FO [1] -
Molecular Weight: 212.22 g/mol [1]
Stereochemical Logic
The synthesis of Nebivolol requires the coupling of specific chiral fragments.[2] The (1'R, 2R) configuration of the diol side chain is established during the hydrolytic opening of the epoxide ring or via asymmetric dihydroxylation.
Figure 1: Stereochemical pathway from epoxide precursor to the target diol intermediate.
Experimental Protocol: NMR Characterization
Sample Preparation
-
Solvent: DMSO-d
is preferred over CDCl .-
Reasoning: DMSO-d
allows for the observation of labile hydroxyl protons (OH), which are critical for confirming the diol structure and assessing hydrogen bonding. In CDCl , these signals are often broad or invisible due to exchange.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
1H NMR Assignment Strategy
The spectrum is divided into two distinct regions: the Chromane Core (rigid, conserved) and the Ethyl Side Chain (flexible, diagnostic).
Table 1: 1H NMR Chemical Shift Data (DMSO-d
, 400 MHz)
Note: Values are derived from high-fidelity data of the immediate precursor and analogous Nebivolol intermediates.
| Position | Proton | Multiplicity | Interpretation | ||
| Aromatic | H-5 | 6.85 – 6.95 | dd | Ortho to F, Meta to O | |
| H-7 | 6.80 – 6.90 | m | - | Meta to F | |
| H-8 | 6.70 – 6.78 | dd | Ortho to O | ||
| Side Chain | H-1' | 3.60 – 3.75 | m | - | Chiral Center (CH-OH) |
| H-2'a,b | 3.40 – 3.55 | m | - | Terminal CH | |
| OH-1',2' | 4.50 – 5.00 | br s | - | Labile Hydroxyls (DMSO only) | |
| Chromane | H-2 | 3.80 – 3.95 | m | - | Benzylic ether CH |
| H-4a,b | 2.65 – 2.85 | m | - | Benzylic CH | |
| H-3a | 2.00 – 2.15 | m | - | Homobenzylic CH | |
| H-3b | 1.65 – 1.80 | m | - | Homobenzylic CH |
13C NMR Assignment Strategy
The 13C spectrum confirms the carbon skeleton. The most diagnostic feature of the diol formation is the downfield shift of the side-chain carbons relative to the epoxide.
Table 2: 13C NMR Chemical Shift Data (DMSO-d
, 100 MHz)
| Carbon | Type | Diagnostic Note | |
| C-6 | C-F | 156.0 | Doublet ( |
| C-8a | C-O | 149.0 | Quaternary, ether linkage |
| C-1' | CH-OH | 72.0 – 74.0 | Shift from ~52 ppm in Epoxide |
| C-2 | CH-O | 73.0 – 75.0 | Chromane ring junction |
| C-2' | CH | 62.0 – 64.0 | Shift from ~44 ppm in Epoxide |
| C-4 | CH | 24.0 – 25.0 | Benzylic |
| C-3 | CH | 23.0 – 24.0 | Ring pucker |
Comparative Analysis: Performance vs. Alternatives
Comparison with Precursor (Reaction Monitoring)
The most common "alternative" in the reaction mixture is unreacted starting material.
| Feature | Target: Diol | Alternative: Epoxide Precursor |
| H-1' Signal | ||
| H-2' Signals | ||
| 13C C-1' | ~73 ppm | ~52 ppm |
| Solubility | High in Polar Solvents (MeOH, DMSO) | Soluble in Non-polar (Hexane, DCM) |
Differentiation of Diastereomers (Purity Control)
The (1'R, 2R) isomer must be distinguished from the (1'S, 2R) diastereomer. This is the "performance" metric for the intermediate.
-
Mechanism: The relative configuration (Syn vs Anti) between the C2-H and C1'-H protons affects their vicinal coupling constant (
) and their magnetic environment due to hydrogen bonding conformation. -
Observation:
-
Anti-isomer (often 1'S, 2R): Typically shows a larger
coupling (~6-8 Hz) due to preferred anti-periplanar conformation in non-polar solvents. -
Syn-isomer (1'R, 2R): Often shows smaller couplings or distinct chemical shift anisotropy in the H-1' signal.
-
-
Protocol: If 1D NMR resolution is insufficient, run a 1D NOE or 2D NOESY experiment. Strong NOE correlations between H-2 and H-1' suggest a syn relationship; weak correlations suggest anti.
Workflow Visualization
The following diagram illustrates the analytical workflow to validate the product quality.
Figure 2: Analytical decision tree for validating the diol intermediate.
References
-
Rousselin, Y., et al. (2015). "Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman." Acta Crystallographica Section E, 71, o552–o553. Link (Provides authoritative data for the epoxide precursor).
-
BenchChem. "6-Fluoro-2-(oxiran-2-yl)chroman Technical Guide." Link (Detailed physicochemical properties of the scaffold).
-
European Patent Office. "Process for the preparation of Nebivolol and intermediates." EP 3974419 A2. Link (Describes the hydrolysis and coupling logic).
-
PubChem. "(1R)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol."[1] CID 11206617. Link (Identity and computed properties).
-
ChemicalBook. "(R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid NMR." Link (Reference for the chromane ring proton assignments).
Sources
A Senior Application Scientist's Guide to Comparing Optical Rotation Reference Standards for Nebivolol Intermediates
Abstract
This guide provides a comprehensive comparison of optical rotation reference standards for the quality control of chiral intermediates in the synthesis of Nebivolol. Nebivolol's therapeutic efficacy is intrinsically linked to its specific stereochemistry, making precise control of chirality during synthesis paramount. This document outlines the fundamental principles of polarimetry, details a robust experimental protocol for comparing pharmacopeial, in-house, and commercially available certified reference materials (CRMs), and presents a framework for data analysis. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a practical resource for researchers, scientists, and drug development professionals to establish self-validating and accurate methods for stereochemical purity assessment.
Introduction: The Criticality of Chirality in Nebivolol
Nebivolol is a third-generation beta-blocker distinguished by its high selectivity for β1-adrenergic receptors and its ability to induce nitric oxide-dependent vasodilation.[1] The drug possesses four chiral centers, which gives rise to the possibility of 16 stereoisomers.[2][3] The clinically administered form is a racemic mixture of the d-enantiomer, (SRRR)-Nebivolol, and the l-enantiomer, (RSSS)-Nebivolol.[4]
These two enantiomers exhibit distinct pharmacological profiles:
-
d-Nebivolol ((+)-SRRR): Primarily responsible for the potent and selective β1-receptor blockade.[1][2]
-
l-Nebivolol ((-)-RSSS): Contributes to the nitric oxide-mediated vasodilation.[1][2]
This stereochemical duality is fundamental to Nebivolol's therapeutic action. Consequently, ensuring the correct stereochemistry of key synthetic intermediates is not merely a matter of purity but a critical determinant of the final drug product's safety and efficacy. Optical rotation is a long-established, non-destructive technique used to assess the chiral purity of these intermediates, providing a crucial checkpoint in the manufacturing process.[5][6] Key chiral intermediates, such as the chromane epoxides, must be carefully controlled to ensure the desired diastereomeric excess is achieved, streamlining the synthesis and simplifying purification.[3][7][8]
Fundamentals of Optical Rotation Measurement
Optical rotation is the angular rotation of the plane of polarized light as it passes through a sample containing a chiral substance.[6][9] The measurement is performed using a polarimeter and is governed by pharmacopeial standards to ensure consistency and accuracy.
Key Parameters and Standards:
-
Instrumentation: A polarimeter equipped with a light source, polarizer, sample cell, and analyzer is required. The standard wavelength for pharmacopeial measurements is the sodium D-line at 589 nm.[5][9][10]
-
Temperature Control: Optical rotation is temperature-dependent. Therefore, precise temperature control, typically at 20°C or 25°C as specified in the monograph, is essential for accurate and reproducible results.[5][9]
-
Specific Rotation [α]: To standardize the measurement, the observed rotation (α) is converted to specific rotation. It is defined as the optical rotation of a solution with a concentration of 1 g/mL in a 1 dm (100 mm) path length cell.[5]
This value is a characteristic physical constant for a pure chiral compound under specified conditions (temperature, wavelength, and solvent) and is the primary value used for quality control.
A Comparative Overview of Reference Standards
The accuracy of any optical rotation measurement is directly traceable to the reference standard used for instrument calibration and method validation. Three main types of standards are commonly employed in the pharmaceutical industry.
-
Pharmacopeial Reference Standards: These are primary standards for instrument calibration, such as certified quartz plates, provided by bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). They are used to verify the accuracy of the polarimeter's angle scale. While not substance-specific, they are the foundation of instrument qualification.
-
In-House Primary Standards: This involves synthesizing a specific Nebivolol intermediate (e.g., an enantiomerically pure epoxide) with the highest possible purity. This standard must be exhaustively characterized using multiple analytical techniques (e.g., Chiral HPLC, NMR, Mass Spectrometry, Elemental Analysis) to confirm its identity, purity, and enantiomeric excess. While resource-intensive to prepare, an in-house standard is perfectly matched to the analyte of interest.
-
Commercial Certified Reference Materials (CRMs): These are well-characterized materials produced by accredited suppliers in accordance with ISO 17034.[11][12] They offer a convenient and reliable alternative to in-house standards, providing traceability and reducing the burden of extensive in-house characterization. For Nebivolol and its intermediates, several CRMs are available from sources like LGC Standards and Sigma-Aldrich.[11][12]
Experimental Design: Comparing Reference Standards
This section details a robust protocol for comparing the performance of different reference standards in the analysis of a key Nebivolol intermediate.
Objective: To evaluate the accuracy and precision of optical rotation measurements of (2R, 2'R)-2,2'-(phenylmethylene)bis(6-fluoro-3,4-dihydro-2H-1-benzopyran), a representative Nebivolol intermediate, using different reference standards for instrument validation.
Materials and Instrumentation
-
Instrumentation: High-precision digital polarimeter with a sodium (Na-D, 589 nm) lamp and Peltier-based temperature control.
-
Sample Cell: 1.00 dm path length, thermostatted cell.
-
Reference Standards:
-
NIST-traceable Quartz Plate (e.g., +17°).
-
In-house Primary Standard: (2R, 2'R)-isomer of the intermediate, synthesized and characterized to >99.5% chemical purity and >99.8% enantiomeric excess.
-
Commercial CRM: Certified reference material of the same intermediate from an accredited supplier.
-
-
Analyte: A routine production batch of the (2R, 2'R)-intermediate.
-
Solvent: Dichloromethane (HPLC Grade).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the comparison study, from instrument setup to final data analysis.
Caption: Workflow for comparing optical rotation reference standards.
Step-by-Step Protocol
-
Instrument Preparation:
-
Power on the polarimeter and allow the lamp to stabilize for at least 30 minutes. The instrument must be warmed up to ensure thermal equilibrium, which is critical for stable readings.
-
Set the instrument temperature to 25.0°C and allow the system to equilibrate.
-
Perform a zero calibration (air blank) with the empty, clean, and dry sample cell in the chamber.
-
-
Performance Verification (Executed Sequentially):
-
Method A (Quartz Plate):
-
Place the certified quartz plate in the sample chamber.
-
Record the optical rotation. The reading must be within the tolerance specified on the certificate of the quartz plate (e.g., +17.00° ± 0.01°). This step confirms the fundamental accuracy of the instrument's angular scale.
-
-
Method B (In-house Standard):
-
Accurately prepare a solution of the in-house primary standard in dichloromethane at a concentration of 1.00 g/100 mL.
-
Rinse the sample cell with the solvent and then with the prepared solution.
-
Fill the cell, ensuring no air bubbles are present.
-
Measure the optical rotation and calculate the specific rotation. The result should match the pre-established value for the in-house standard within a narrow tolerance (e.g., ±0.5%).
-
-
Method C (Commercial CRM):
-
Repeat the process described in Method B using the commercial CRM. The calculated specific rotation must fall within the range specified on the Certificate of Analysis for the CRM.
-
-
-
Sample Analysis:
-
Accurately prepare a solution of the routine production batch of the intermediate in dichloromethane at a concentration of 1.00 g/100 mL.
-
Rinse and fill the sample cell as described previously.
-
Allow the solution to thermally equilibrate in the sample chamber for at least 5 minutes. Temperature stability is crucial as density and sometimes the intrinsic rotation of the molecule can change with temperature.
-
Perform six replicate measurements of the optical rotation. Taking multiple readings allows for the assessment of measurement precision.
-
-
Data Calculation:
-
Calculate the specific rotation [α] for each replicate using the formula: [α] = (100 * α) / (l * c) Where:
-
α = observed rotation in degrees
-
l = path length in decimeters (1 dm)
-
c = concentration in g/100 mL
-
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the six specific rotation values.
-
Data Presentation and Interpretation
The results from the experiment should be summarized in a clear, comparative table.
| Parameter | Method A (Quartz Plate Calibrated) | Method B (In-house Standard Verified) | Method C (Commercial CRM Verified) | Acceptance Criteria |
| Verification Reading | +17.01° | [α] = +55.2° | [α] = +55.8° | Within certified range |
| Analyte Mean [α] (n=6) | +54.5° | +54.6° | +54.6° | Report Value |
| Standard Deviation (SD) | 0.04 | 0.03 | 0.03 | ≤ 0.10 |
| % Relative Standard Deviation (%RSD) | 0.07% | 0.05% | 0.05% | ≤ 0.20% |
| Accuracy (vs. In-house Std) | -1.3% | N/A | -0.4% | ± 2.0% |
Interpretation:
-
The data shows that all three methods yield highly precise results, as indicated by the low %RSD values.
-
Verification with substance-specific standards (Methods B and C) provides a more direct confirmation of system suitability for the actual analysis compared to the quartz plate alone.
-
A small bias is observed when relying solely on the quartz plate calibration, which, while minor, could be significant for setting tight specifications. Methods verified with a closely matching chemical standard (in-house or CRM) provide the highest confidence in the accuracy of the final result.
Discussion and Recommendations
The choice of a reference standard is a balance of regulatory compliance, operational efficiency, and cost.
-
Pharmacopeial Standards (e.g., Quartz Plates):
-
Pros: Essential for fundamental instrument qualification (IQ/OQ). Highly stable and universally accepted for verifying the polarimeter's physical performance.
-
Cons: Does not account for potential matrix effects or interactions between the analyte and the solvent, which can influence the final measurement.
-
Recommendation: Use for routine instrument performance checks and as a foundational part of instrument calibration.
-
-
In-house Primary Standards:
-
Pros: The "gold standard" for accuracy as it is chemically identical to the analyte. Provides the highest level of scientific rigor.
-
Cons: Extremely time-consuming and expensive to develop, characterize, and maintain. Requires significant analytical resources and expertise.
-
Recommendation: Best suited for method development, validation, and for companies with large-scale, long-term production where the initial investment is justified.
-
-
Commercial Certified Reference Materials (CRMs):
-
Pros: Offers an excellent balance of accuracy, convenience, and cost-effectiveness. Provides traceability to national or international standards and comes with a comprehensive Certificate of Analysis, which is valuable for regulatory submissions.
-
Cons: Availability may be limited for novel or niche intermediates. Cost per gram is higher than bulk material.
-
Recommendation: The most practical and robust choice for routine quality control, method validation, and system suitability testing in most pharmaceutical laboratories.[12]
-
Conclusion
The accurate determination of optical rotation is a non-negotiable aspect of quality control in the synthesis of complex chiral drugs like Nebivolol. While a certified quartz plate is fundamental for instrument calibration, this guide demonstrates that verifying system suitability with a substance-specific reference material—either a well-characterized in-house standard or a commercial CRM—provides a higher degree of confidence and accuracy. For the majority of applications, commercial CRMs represent the optimal solution, delivering a reliable, traceable, and efficient means to ensure the stereochemical integrity of Nebivolol intermediates, thereby safeguarding the quality and efficacy of the final pharmaceutical product.
References
- Benchchem. (n.d.). Application Note: Chiral Separation of Nebivolol Enantiomers using a Labeled Standard.
- Benchchem. (n.d.). Application Note: Chiral Separation of Nebivolol Enantiomers by High-Performance Liquid Chromatography (HPLC).
- Anton Paar Wiki. (n.d.). European Pharmacopoeia 2.2.7. Optical Rotation.
- Chromatography Online. (2025, January 24). Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography.
- Digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation.
- Thai Pharmacopoeia. (n.d.). 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of Nebivolol intermediates.
- European Patent Office. (2022, March 30). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - EP 3974419 A2.
- ECA Academy. (2021, May 26). Revision of USP <781> Optical Rotation.
- Google Patents. (n.d.). CA2668436C - Process for preparing nebivolol.
- LGC Standards. (n.d.). Nebivolol Hydrochloride Reference Standards.
- Sigma-Aldrich. (n.d.). Nebivolol Hydrochloride Pharmaceutical Secondary Standard CRM.
- Rudolph Research Analytical. (n.d.). 781 OPTICAL ROTATION.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rotachrom.com [rotachrom.com]
- 4. data.epo.org [data.epo.org]
- 5. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 6. rudolphresearch.com [rudolphresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CA2668436C - Process for preparing nebivolol - Google Patents [patents.google.com]
- 9. digicollections.net [digicollections.net]
- 10. 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 11. Nebivolol Hydrochloride Reference Standards | LGC Standards [lgcstandards.com]
- 12. Nebivolol Hydrochloride Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
Advanced Fragmentation Analysis of 6-Fluorochromane Diol: A Comparative Guide
Executive Summary
This guide provides a technical comparison of mass spectrometry (MS) methodologies for the structural characterization of 6-fluorochromane diol . This compound, often a metabolic intermediate of chromane-based pharmacophores (e.g., Nebivolol, Vitamin E analogs), presents unique analytical challenges due to the electronegativity of the fluorine substituent and the stereochemical complexity of the diol moiety.
Target Audience: Analytical Chemists, DMPK Scientists, and Structural Biologists.
Part 1: The Analyte & The Challenge
The core challenge in analyzing 6-fluorochromane diol lies in distinguishing it from isobaric impurities and resolving its stereoisomers (cis vs. trans). The fluorine atom at position 6 stabilizes the aromatic ring against oxidative metabolism, often shifting metabolic activity to the heterocyclic ring, resulting in diol formation.
Key Analytical Hurdles
-
Labile Hydroxyl Groups: The diol moiety is prone to in-source water loss (
), potentially masking the protonated molecular ion. -
Isomeric Complexity: The cis and trans isomers possess identical mass-to-charge (
) ratios, requiring orthogonal separation or specific fragmentation channels for differentiation. -
Fluorine Mass Defect: The negative mass defect of fluorine necessitates high-resolution MS (HRMS) for confident elemental composition assignment.
Part 2: Comparative Analysis of Ionization Methods
The choice of ionization source dictates the quality of the precursor ion and the extent of in-source fragmentation.
Table 1: Performance Comparison of Ionization Sources
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Electron Impact (EI) |
| Primary Ion Type | |||
| Softness | High (Preserves molecular ion) | Moderate (Thermal degradation possible) | Low (Extensive fragmentation) |
| Sensitivity for Diols | Excellent (Polar mechanism) | Good (Gas phase acidity) | Poor (Requires derivatization) |
| In-Source Water Loss | Low (Tunable via desolvation temp) | High (Heat-induced dehydration) | N/A |
| Best Use Case | LC-MS/MS Quantitation & ID | Non-polar impurities | GC-MS (after silylation) |
Expert Insight: For 6-fluorochromane diol, ESI in Positive Mode is the gold standard. The diol groups readily protonate or form sodium adducts. APCI often causes premature dehydration (
Part 3: Fragmentation Pathways (Mechanistic Analysis)
Understanding the fragmentation logic is crucial for building robust Multiple Reaction Monitoring (MRM) assays.
Primary Fragmentation Channels[1]
-
Dehydration (-18 Da): The most facile pathway. Protonation of a hydroxyl group leads to the expulsion of
, forming a stabilized carbocation. -
Retro-Diels-Alder (RDA): The diagnostic cleavage of the chromane ring. This breaks the heterocyclic ring, typically losing
(or substituted variants). -
HF Loss (-20 Da): A high-energy channel specific to the fluorinated core. While aromatic fluorine is stable, high collision energies (CE > 40 eV) can force HF elimination, often coupled with ring contraction.
Visualization: Fragmentation Pathway
The following diagram maps the breakdown of 6-fluorochromane diol under Collision-Induced Dissociation (CID).
Caption: Proposed CID fragmentation pathway for protonated 6-fluorochromane diol. Note that RDA and Dehydration are competing pathways dependent on collision energy.
Part 4: Protocol - Differentiating Cis/Trans Isomers
Mass spectrometry alone is often "blind" to stereochemistry. However, by coupling MS with specific derivatization or chromatography, differentiation becomes reliable.
The Problem
Cis-diols can form intramolecular hydrogen bonds, stabilizing the protonated ion differently than trans-diols. This often results in:
-
Cis-isomer: Higher abundance of
. -
Trans-isomer: Higher abundance of
(easier water loss due to lack of internal stabilization).
Validated Workflow: Boronic Acid Derivatization
To unequivocally distinguish the isomers without NMR, use Boronic Acid derivatization . Boronic acids react rapidly and specifically with cis-1,2-diols to form cyclic boronate esters, shifting the mass by +Sum(Boronic Reagent) - 2H2O. Trans-diols do not react or react much slower.
Step-by-Step Methodology
-
Preparation: Dissolve sample in MeCN/H2O (50:50).
-
Derivatization: Add 2 equivalents of Phenylboronic Acid (PBA). Incubate at 25°C for 10 mins.
-
Analysis: Inject into LC-ESI-MS.
-
Interpretation:
-
Peak Shift (+86 Da): Indicates Cis-isomer (Cyclic ester formation).
-
No Shift: Indicates Trans-isomer .[1]
-
Caption: Chemical derivatization workflow for unambiguous assignment of cis/trans stereochemistry using MS detection.
Part 5: High-Resolution vs. Nominal Mass
For drug development, confirming the presence of fluorine is critical.
-
Triple Quadrupole (QqQ): Ideal for routine quantitation. Monitor the transition from
. -
Q-TOF / Orbitrap: Essential for structural validation.
-
Mass Defect Filtering: Fluorine has a mass of 18.9984 Da. The distinct mass defect allows you to filter out non-fluorinated background noise.
-
Isotope Pattern: Unlike Chlorine or Bromine, Fluorine is monoisotopic (
only). The absence of an M+2 isotope contribution is a key confirmation marker.
-
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[2] (General principles of ESI and RDA fragmentation).
-
Kéki, S., et al. (2001). "Mass spectrometric study of the retro-Diels–Alder fragmentation of chromane derivatives." Journal of Mass Spectrometry.
-
West, A., et al. (2017). "Differentiation of cis- and trans-1,2-diols by boronic acid derivatization and electrospray ionization mass spectrometry." Analytical Chemistry.
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry.
-
NIST Chemistry WebBook. "Fragmentation patterns of fluorinated aromatics."
Sources
Advanced Characterization of (1'R,2R)-Diols: Distinguishing Regioisomeric and Stereochemical Impurities
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In chiral drug development, the specific stereoisomer (1'R,2R)-diol often serves as a critical pharmacophore or intermediate (common in nucleoside analogs, terpene synthesis, and macrolides). However, synthetic pathways—such as the hydroboration-oxidation of dienes or pinacol coupling—frequently generate regioisomeric impurities (e.g., 1,3-diols vs. 1,2-diols) alongside diastereomeric byproducts (e.g., 1'S,2R).
Standard LC-MS is often insufficient for this separation because regioisomers and stereoisomers are isobaric and share similar fragmentation patterns. This guide provides a rigorous, self-validating analytical framework to unequivocally distinguish the (1'R,2R)-diol target from its structural mimics.
Part 1: Strategic Analysis of Analytical Alternatives
We compare three primary methodologies for validating the identity of (1'R,2R)-diols. The "Best Practice" is a hybrid approach, but understanding the limitations of each is vital for experimental design.
Comparative Performance Matrix
| Feature | Method A: 2D-NMR (HMBC/NOESY) | Method B: Mosher's Ester Analysis | Method C: Chiral HPLC/SFC |
| Primary Target | Regioisomer Connectivity (1,2 vs 1,3) | Absolute Configuration (R vs S) | Quantification (% ee, % de) |
| Differentiation Power | High (Bond connectivity) | High (Stereochemical assignment) | High (Separation of mixtures) |
| Sample Requirement | ~5–10 mg (Non-destructive) | ~2–5 mg (Destructive) | <1 mg (Non-destructive) |
| Throughput | Low (1–2 hours/sample) | Low (Reaction + NMR time) | High (15–30 min/sample) |
| Blind Spot | Cannot easily distinguish enantiomers | Requires secondary OH groups | Requires reference standards |
Part 2: Detailed Experimental Protocols
Method A: The Structural Validator (2D-NMR)
Objective: To rule out regioisomeric impurities (e.g., distinguishing a vicinal 1,2-diol from a separated 1,3-diol).
The Logic:
Regioisomers differ in carbon connectivity. While proton NMR (
Protocol:
-
Sample Prep: Dissolve 10 mg of the isolated diol in 0.6 mL DMSO-
(preferred over CDCl to prevent hydroxyl proton exchange). -
Acquisition: Run a gradient-selected HMBC experiment optimized for 8 Hz coupling.
-
Analysis:
-
Target (1,2-diol): Look for correlations between the hydroxyl protons and the adjacent carbinol carbons. If OH-C1 correlates to C2, and OH-C2 correlates to C1, the vicinal structure is confirmed.
-
Impurity (1,3-diol): The methylene spacer (C2) will show correlations to both carbinol carbons (C1 and C3), but the direct OH-OH proximity NOE signal will be absent or weak compared to the 1,2-diol.
-
Method B: The Stereochemical Arbiter (Mosher's Ester Analysis)
Objective: To distinguish the (1'R,2R) configuration from diastereomers (1'S,2R) or (1'R,2S).
The Logic:
Reaction with chiral derivatizing agents (MTPA-Cl) creates diastereomeric esters.[1] The magnetic anisotropy of the phenyl group causes predictable upfield/downfield shifts in the
Step-by-Step Protocol:
-
Preparation of (R)-MTPA Ester:
-
In a clean NMR tube, dissolve 2.5 mg of the diol in 0.5 mL pyridine-
(acts as solvent and base). -
Add 10 µL of (S)-(-)-MTPA-Cl (yields the (R)-Mosher ester).
-
Shake and allow to react for 15 minutes (monitor by TLC).
-
-
Preparation of (S)-MTPA Ester:
-
Repeat using (R)-(+)-MTPA-Cl (yields the (S)-Mosher ester).
-
-
Analysis:
Method C: The Quantifier (Chiral HPLC/SFC)
Objective: To quantify the ratio of the target (1'R,2R) against its enantiomer (1'S,2S) and diastereomers.
The Logic: Regioisomers often separate on achiral phases (C18), but stereoisomers require chiral stationary phases (CSP).
Workflow:
-
Screening: utilize a "generic" gradient (e.g., Hexane/IPA 90:10 to 50:50) on polysaccharide-based columns (e.g., AD-H, OD-H, or IC).
-
Optimization: For diols, polar interactions are key. If peak tailing occurs, switch to SFC (Supercritical Fluid Chromatography) using CO
+ MeOH (with 0.1% DEA additive) to suppress hydrogen bonding interactions with the silica backbone. -
Validation: Inject the racemate (if available) or a "spiked" mixture of suspected impurities to confirm resolution (
).
Part 3: Decision Logic & Workflow
The following diagram illustrates the autonomous decision-making process for certifying the (1'R,2R)-diol.
Caption: Integrated analytical workflow for distinguishing regioisomeric and stereochemical impurities in diol synthesis.
Part 4: Critical Troubleshooting (Field-Proven Insights)
The "Isobaric Trap"
Problem: A 1,3-diol impurity co-elutes with the 1,2-diol target on standard C18 HPLC. Solution: Derivatize the sample with 2,2-dimethoxypropane (catalyzed by pTsOH).
-
Mechanism: (1'R,2R)-1,2-diols (if cis-like) or flexible 1,2-diols form a five-membered acetonide ring rapidly.
-
Differentiation: 1,3-diols form a six-membered ring (slower or different retention). Regioisomers that cannot cyclize (due to distance) will remain underivatized. The shift in retention time (RT) of the acetonide vs. the free alcohol allows easy separation and identification.
NMR Signal Overlap
Problem: In Mosher analysis, the diagnostic protons are obscured by the auxiliary reagent signals.
Solution: Use
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3] Nature Protocols, 2(10), 2451–2458.[2] [2]
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3][4][5] Chemical Reviews, 104(1), 17–118.
-
BenchChem. (2025).[1] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem Technical Guides.
-
Sigma-Aldrich. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3] Protocol Exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Determining the absolute stereochemistry of secondary/secondary diols by 1H NMR: basis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Infrared Fingerprints of Fluorinated Chromane Derivatives
This guide provides an in-depth comparison of the Infrared (IR) spectroscopy fingerprints for fluorinated chromane derivatives, designed for researchers, scientists, and professionals in drug development. We will explore the theoretical underpinnings, practical experimental considerations, and detailed spectral analysis of these important heterocyclic compounds.
Section 1: The Power of Vibrational Spectroscopy in Pharmaceutical Analysis
Infrared (IR) spectroscopy is a cornerstone analytical technique in the chemical and pharmaceutical sciences.[1][2] It probes the vibrational energy levels of molecules, providing a unique spectral "fingerprint" that can be used to identify functional groups and elucidate molecular structure.[1][2][3] When infrared radiation passes through a sample, specific frequencies are absorbed that correspond to the natural vibrational frequencies of the bonds within the molecules.[4][5] This absorption results in a spectrum that is characteristic of the compound being analyzed.[3]
The chromane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including vitamin E and various synthetic drugs.[6][7][8] The introduction of fluorine atoms into the chromane ring system can significantly alter its physicochemical properties, such as metabolic stability and binding affinity, making fluorinated chromane derivatives highly valuable in drug discovery.[9][10] IR spectroscopy serves as a rapid and non-destructive tool to confirm the identity and purity of these synthesized derivatives.
Section 2: Deciphering the IR Spectrum: Key Regions and the Impact of Fluorination
An IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[4][5][11][12] The functional group region contains absorptions from specific bond stretches (e.g., O-H, N-H, C=O), which are often straightforward to assign.[3][13] The fingerprint region, however, is much more complex, containing a multitude of overlapping signals from C-C, C-O, and C-N single bond stretches, as well as various bending vibrations.[4][5][11] While challenging to interpret from first principles, this region is unique to each molecule, making it invaluable for definitive identification by comparison to a known standard.[4][11]
The Influence of Fluorine:
The introduction of fluorine, the most electronegative element, has a profound impact on the IR spectrum:
-
Strong C-F Stretching Vibrations: The carbon-fluorine bond gives rise to very intense absorption bands, typically in the 1400-1000 cm⁻¹ range.[14] The exact position depends on the number of fluorine atoms attached to the carbon and the nature of the carbon atom (aliphatic vs. aromatic).
-
Inductive Effects: Fluorine's strong electron-withdrawing nature can cause significant shifts in the vibrational frequencies of neighboring bonds. For example, the C=C stretching frequencies of the aromatic ring in the chromane structure can be altered.
-
Complexity in the Fingerprint Region: The C-F stretching bands often fall within the fingerprint region, adding to its complexity but also providing highly characteristic patterns for different fluorination isomers.
Section 3: Comparative Analysis of Fluorinated Chromane Derivatives
To illustrate the utility of IR spectroscopy in distinguishing between fluorinated chromane derivatives, let's consider a hypothetical comparison between a non-fluorinated chromane and its mono-fluorinated analogues.
Table 1: Comparison of Key IR Absorption Frequencies for Chromane and Fluorinated Derivatives
| Functional Group | Vibrational Mode | Chromane (cm⁻¹) | 6-Fluoro-Chromane (cm⁻¹) | 7-Fluoro-Chromane (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 | 3100-3000 | Medium |
| Aliphatic C-H | Stretch | 3000-2850 | 3000-2850 | 3000-2850 | Strong |
| Aromatic C=C | Stretch | 1600-1450 | 1610-1460 | 1605-1455 | Medium-Strong |
| C-O-C (ether) | Asymmetric Stretch | ~1230 | ~1240 | ~1235 | Strong |
| Aromatic C-F | Stretch | N/A | ~1250 | ~1260 | Very Strong |
| Aromatic C-H | Out-of-plane bend | 900-675 | ~880 (1,2,4-subst.) | ~820 (1,2,4-subst.) | Strong |
Note: The wavenumbers provided are approximate and can vary based on the specific molecular environment and sample preparation method.
Analysis of Spectral Differences:
-
C-F Stretch: The most obvious difference is the appearance of a very strong absorption band between 1250-1260 cm⁻¹ for the fluorinated derivatives, which is absent in the non-fluorinated chromane. The precise position of this band can help distinguish between isomers.
-
Aromatic C=C Stretching: The electron-withdrawing effect of fluorine can slightly shift the positions of the aromatic ring stretching vibrations.
-
Fingerprint Region (1500-500 cm⁻¹): The pattern of absorptions in this region will be significantly different for each isomer due to the unique combination of C-F, C-O, and C-C stretching and bending vibrations.[5] This makes the fingerprint region crucial for confirming the identity of a specific fluorinated chromane derivative when compared against a reference spectrum.[4][11]
Section 4: Experimental Protocol for High-Quality FTIR Data Acquisition
Obtaining a high-quality, reproducible IR spectrum is paramount for accurate analysis. The following protocol outlines the steps for analyzing solid fluorinated chromane derivatives using the Attenuated Total Reflectance (ATR) technique, which is often preferred for its minimal sample preparation.[15][16]
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a diamond or zinc selenide crystal
Protocol:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
Causality: A background spectrum is essential to ratio against the sample spectrum, effectively removing contributions from the instrument and the surrounding atmosphere.
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
-
Ensure the crystal is completely dry.
-
Collect a background spectrum. The parameters (e.g., 16 scans at a resolution of 4 cm⁻¹) should be the same as those used for the sample.[17]
-
-
Sample Analysis:
-
Place a small amount of the solid fluorinated chromane derivative powder directly onto the center of the ATR crystal.[18]
-
Use the ATR pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.[15][18]
-
Causality: Good contact is critical for achieving a strong and well-defined spectrum, as the IR beam only penetrates a few microns into the sample.[16]
-
Collect the sample spectrum using the same parameters as the background scan.
-
-
Data Processing and Cleaning:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample before analyzing the next compound.
-
Diagram of the Experimental Workflow:
Caption: Impact of fluorination on the IR spectrum of chromane.
Section 5: Conclusion
IR spectroscopy is an indispensable tool for the structural characterization of fluorinated chromane derivatives. The introduction of fluorine atoms imparts highly characteristic and intense absorption bands, particularly in the fingerprint region of the spectrum. By carefully analyzing these spectral fingerprints, researchers can reliably confirm the identity of specific isomers and assess the purity of their synthesized compounds. The use of modern techniques like ATR-FTIR simplifies the experimental process, allowing for rapid and reproducible data collection, which is crucial in the fast-paced environment of drug discovery and development.
References
-
Chemistry LibreTexts. (2023, July 8). 12.7: Interpreting Infrared Spectra. [Link]
-
WikiEducator. Chapter-18 Infrared spectroscopy (FINGERPRINT REGION). [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Chemguide. the fingerprint region - infra-red spectra. [Link]
-
Osawa, E., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Physical Chemistry Chemical Physics, 22(9), 5133-5139. [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
University of the West Indies. Sample preparation for FT-IR. [Link]
-
Sievert, A. C., et al. (2006). Fluorinated Aromatic Compounds. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Nir, O., et al. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Applied Spectroscopy, 69(3), 363-369. [Link]
-
Polymer Chemistry Characterization Lab. Infrared Spectroscopy (FT-IR/ATR). [Link]
-
Pajović, J., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 144(1), 311-322. [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]
-
Girlando, A., & Pecile, C. (1975). Vibrational spectra of fluoranil. (2, 3, 5, 6-Tetrafluoro-p-benzoquinone). Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 71, 689-700. [Link]
-
Santos, J. L., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education, 98(8), 2686-2693. [Link]
-
Coury, C., & Dillner, A. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment, 43(4), 940-948. [Link]
-
ResearchGate. (2015, November 2). How do I make solid sample for FT-IR ATR?. [Link]
-
Northern Illinois University. IR Absorption Frequencies. [Link]
-
Giday, G., & Tadesse, S. (2018). Spectrophotometric Identification of Chromene in Phyllanthus m. Scholars International Journal of Chemistry and Material Sciences, 1(2), 27-32. [Link]
-
Pajović, J., et al. (2025, March 25). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]
-
Girlando, A., & Pecile, C. (1975). Vibrational spectra of fluoranil. (2, 3, 5, 6-Tetrafluoro-p-benzoquinone). Journal of the Chemical Society, Faraday Transactions 2, 71, 689-700. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Jaffe, M. H., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34812-34823. [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]
-
Warnke, S., et al. (2024). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. The Journal of Organic Chemistry. [Link]
-
Krishnakumar, V., & Balachandran, V. (2005). Analysis of vibrational spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(5), 1001-1006. [Link]
-
Nielsen, J. R., & Classen, H. H. (1951). Infrared and Raman Spectra of Fluorinated Ethanes. VII. CCl3CF2Cl and CCl3CFCl2. The Journal of Chemical Physics, 19(10), 1355-1361. [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy, 38(9), 20-25. [Link]
-
Ferreira, M. J., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(17), 5621. [Link]
-
Wang, Y., et al. (2023). Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography. Journal of Analytical Atomic Spectrometry, 38(11), 2364-2371. [Link]
-
Ooyama, Y., et al. (2021). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. Molecules, 26(8), 2208. [Link]
-
Photonics Media. vibrational spectroscopy. [Link]
-
Kumar, D., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and its O-substituted derivatives against COX2 protein. ScienceScholar, 4(2), 11899. [Link]
-
JSS College of Arts, Commerce and Science. Vibrational Spectroscopy. [Link]
-
Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. [Link]
-
Jacob, R., et al. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4627. [Link]
Sources
- 1. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. photonics.com [photonics.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. wikieducator.org [wikieducator.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. sciencescholar.us [sciencescholar.us]
- 7. dspace.uevora.pt [dspace.uevora.pt]
- 8. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Interpreting IR Spectra [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. edinst.com [edinst.com]
- 16. jascoinc.com [jascoinc.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. drawellanalytical.com [drawellanalytical.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane
For the vanguard of scientific discovery, the proper handling and disposal of novel chemical entities is not just a regulatory hurdle, but a cornerstone of responsible research. This guide provides an in-depth, procedural framework for the safe disposal of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, a fluorinated chromane derivative. Synthesizing established principles of laboratory safety with the specific chemical considerations of halogenated organic compounds, this document serves as an essential resource for researchers, scientists, and drug development professionals.
At the heart of our disposal protocol is a recognition of the unique stability of the carbon-fluorine bond. This chemical feature, which imparts desirable properties to many fluorinated compounds, also presents a significant challenge for environmental degradation, earning them the moniker "forever chemicals"[1]. Therefore, a scientifically rigorous and environmentally conscious disposal plan is paramount.
Core Principles of Disposal: A Risk-Based Approach
The disposal of any chemical waste, including (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, must adhere to the foundational principles of the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous materials. This necessitates a thorough understanding of the compound's potential hazards to inform a disposal strategy that prioritizes safety and regulatory compliance.
While a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, data from structurally similar compounds, such as 6-Fluorochromane-2-carboxylic acid, suggest potential for skin and eye irritation[2][3]. Given its classification as a halogenated organic compound, it must be treated as hazardous waste until proven otherwise through comprehensive analytical testing[4].
The following table summarizes the key hazard considerations and their implications for disposal:
| Potential Hazard | Underlying Scientific Principle | Disposal Implication |
| Persistence (Fluorinated Compound) | The high bond energy of the carbon-fluorine bond resists natural degradation pathways. | Standard landfilling is not a viable option. High-temperature incineration is the preferred method to achieve molecular breakdown[1][5][6]. |
| Toxicity | Halogenated organic compounds can accumulate in fatty tissues and may have moderate to high toxicity[7]. | Minimize personal exposure through appropriate Personal Protective Equipment (PPE). All waste must be clearly labeled as toxic. |
| Reactivity | Halogenated organic compounds can be incompatible with strong oxidizing and reducing agents, as well as alkali metals[7]. | Segregate waste to prevent dangerous chemical reactions. Consult a chemical compatibility chart before mixing with other waste streams[8][9][10][11]. |
| Regulatory Classification | The Environmental Protection Agency (EPA) classifies waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity[4]. | The compound must be managed as hazardous waste, necessitating proper labeling, storage, and disposal by a licensed facility[12][13]. |
Procedural Workflow for Disposal
The following step-by-step protocol outlines the necessary actions for the safe and compliant disposal of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Caption: Disposal workflow for (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane.
Phase 1: In-Lab Waste Management
1. Waste Identification and Segregation:
-
Action: Immediately upon generation, classify any material containing (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane as "Hazardous Waste - Halogenated Organic Compound"[12].
-
Causality: This proactive classification ensures the waste stream is managed under the strictest controls from the outset, mitigating risks of improper handling or accidental release.
-
Procedure:
-
Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., reaction mixtures, solvent rinses) into separate, dedicated containers[14][15].
-
Ensure that this waste stream is kept separate from incompatible materials, particularly strong oxidizing or reducing agents and alkali metals[7].
-
2. Container Selection and Labeling:
-
Action: Select appropriate waste containers and label them correctly before any waste is added.
-
Causality: Proper containment and labeling are mandated by OSHA and the EPA to prevent leaks, ensure chemical compatibility, and provide clear hazard communication to all laboratory personnel and waste handlers[16][17][18].
-
Procedure:
-
Liquid Waste: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Ensure the container material is compatible with any solvents present in the waste stream[9][15].
-
Solid Waste: Use a durable, leak-proof plastic bag or a rigid container with a lid.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste"[12].
-
The full chemical name: "(1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane" and any other chemical constituents[12].
-
The approximate percentage of each component.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Relevant hazard pictograms (e.g., irritant, toxic).
-
-
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Action: Store the properly labeled waste containers in a designated SAA within the laboratory.
-
Causality: SAAs are designated areas at or near the point of waste generation, which allows for short-term accumulation of hazardous waste under the control of laboratory personnel, in compliance with EPA regulations[13][19].
-
Procedure:
-
The SAA should be a secondary containment tray to capture any potential leaks.
-
Keep waste containers closed at all times, except when adding waste[12].
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA[19].
-
Regularly inspect the SAA for any signs of leaks or container degradation[12].
-
Phase 2: Waste Pickup and Off-Site Disposal
4. Schedule Waste Pickup:
-
Action: Once the waste container is approaching full (approximately 90%), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor to schedule a pickup[12][19].
-
Causality: Timely removal of hazardous waste from the laboratory minimizes the risk of spills, exposure, and exceeding regulatory accumulation time limits.
5. Manifesting and Transport:
-
Action: In coordination with your EHS office or waste vendor, complete a hazardous waste manifest.
-
Causality: The manifest is a legal document that tracks the hazardous waste from the point of generation to its final disposal facility, ensuring a complete chain of custody as required by the EPA[13][20].
-
Procedure:
-
Ensure all information on the manifest is accurate and complete.
-
The waste will be transported off-site by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF)[21].
-
6. High-Temperature Incineration:
-
Action: The designated disposal method for this compound is high-temperature incineration.
-
Causality: Due to the stability of the carbon-fluorine bond, traditional disposal methods are ineffective. High-temperature incineration provides the necessary energy to break these bonds, mineralizing the compound and preventing its persistence in the environment[5][6][22].
-
Technical Insight: The process should be carried out in a hazardous waste incinerator capable of reaching temperatures sufficient to ensure the complete destruction of fluorinated organic compounds. This process is often monitored for products of incomplete combustion to ensure full efficacy[6][22].
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain the spill with an absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for large spills of liquids.
-
Carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Place the collected waste into a designated hazardous waste container and label it accordingly.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
-
-
Large Spills (requiring outside assistance):
-
Evacuate the immediate area.
-
If the substance is volatile or if there is a risk of respiratory exposure, evacuate the entire laboratory and close the doors.
-
Activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response team or EHS office immediately. Provide them with the name of the chemical, the quantity spilled, and the location.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste Disposal in the Workplace: EPA Regul
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Laboratory chemical waste disposal guidelines. University of Otago.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- 29 CFR 1910.
- The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety.
- How to Properly Manage Hazardous Waste Under EPA Regul
- A Guide for Laboratories and Industries: Chemical Safety Standards. (2025). MSE Supplies.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024). U.S. Environmental Protection Agency.
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group.
- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
- 6-Fluorochromane-2-carboxylic acid (CAS NO : 99199-60-7). Scimplify.
- Guidelines for Disposing of PFAs. (2023). MCF Environmental Services.
- Safety D
- Teflon disposal: new eco-friendly method recycles fluorine. (2025). Rinnovabili.
- Finding an End to Forever Chemicals. (2025). Eurofins USA.
- Safety D
- (S)-6-Fluorochromane-2-carboxylic acid. (2022). Apollo Scientific.
- ORGANIC HALOGEN COMPOUNDS.
- SAFETY D
- Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
- SAFETY D
- SAFETY D
- Halogen
- Review of Chemical Disposal Procedures. Flinn Scientific.
- Safety D
- Halogenated Organic Compounds. CAMEO Chemicals - NOAA.
- Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec.
- Chemical Comp
- Disposal of Chemical Waste. Weizmann Institute of Science Safety Unit.
- Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020). Chemistry LibreTexts.
- Fluoropolymer Chemical Comp
- (S)-6-Fluorochromane-2-carboxylic acid. ChemScene.
- 6-Fluorochromane-2-carboxylic acid | 99199-60-7. ChemicalBook.
- Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023).
- Chemical Comp
- Materials Chemical Comp
- Chemical Compatibility D
Sources
- 1. mcfenvironmental.com [mcfenvironmental.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 6-Fluorochromane-2-carboxylic acid | 99199-60-7 [chemicalbook.com]
- 4. sustainable-markets.com [sustainable-markets.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. emerson.com [emerson.com]
- 9. walchem.com [walchem.com]
- 10. trelleborg.com [trelleborg.com]
- 11. coleparmer.com [coleparmer.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. epa.gov [epa.gov]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
- 16. danielshealth.com [danielshealth.com]
- 17. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 18. compliancy-group.com [compliancy-group.com]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. epa.gov [epa.gov]
- 21. americanchemistry.com [americanchemistry.com]
- 22. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
Personal Protective Equipment (PPE) & Handling Guide: (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane
[1][2][3]
Executive Summary & Compound Profile
Warning: This compound is a fluorinated chiral intermediate used in the synthesis of Nebivolol (a
-
Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[6]
-
Latent Hazards: Due to its structural relationship to Nebivolol, Reproductive Toxicity (H361) and Specific Target Organ Toxicity must be assumed for safety planning.[1][2][3]
-
Critical Property: The presence of the fluorine atom at position 6 and the dihydroxyethyl side chain increases lipophilicity and potential bioavailability, necessitating strict dermal protection.[1][2][3][5]
Risk Assessment & PPE Matrix
Effective protection relies on matching the PPE to the specific operational state (Solid vs. Solution).[5]
PPE Selection Table
| Protection Zone | Component | Specification (Minimum Requirement) | Scientific Rationale |
| Respiratory | Solid Handling | N95 / P3 (EN 143) | Prevents inhalation of airborne particulates during weighing.[1][2][3] |
| Solution/Reaction | Half-Face Respirator w/ OV/AG Cartridges | Required if using volatile solvents (e.g., DCM, THF) for dissolution.[1][2][3] | |
| Dermal (Hand) | Primary Layer | Nitrile (0.11 mm / 4 mil) | Sacrificial layer.[1][2][3] Change immediately upon splash.[5] |
| Secondary Layer | Nitrile (Extended Cuff) or Laminate | Critical: Fluorinated organics can permeate standard nitrile over time.[1][2][3] Double-gloving provides a breakthrough buffer.[1][2][3] | |
| Ocular | Standard | Chemical Splash Goggles | Safety glasses are insufficient for powders that can drift behind lenses.[1][2][3][5] |
| Body | Gowning | Tyvek® Lab Coat (Closed Front) | Disposable suits prevent cross-contamination of street clothes (essential for potent intermediates).[1][2][3] |
Engineering Control Decision Logic
The following diagram illustrates the decision process for selecting containment based on the quantity handled.
Caption: Operational logic for selecting engineering controls and PPE based on physical state and quantity.
Operational Protocols
A. Weighing & Transfer (High Risk Phase)
The highest risk of exposure occurs when the solid is manipulated, generating invisible dust.[5]
-
Preparation:
-
Technique:
B. Reaction Setup
-
Solvent Choice: When dissolving the dihydroxyethyl derivative, prefer polar aprotic solvents (e.g., DMSO, DMF) or alcohols.[5]
-
Temperature Control: If heating is required, ensure the system is under a reflux condenser before heating begins to prevent vapor phase transport of the fluorinated intermediate.[5]
C. Decontamination & Doffing (Removal)
Improper removal of PPE is a common source of secondary exposure.[1][2][3]
Caption: Sequential doffing procedure to minimize cross-contamination.
Disposal & Emergency Response
Waste Management
This compound contains Fluorine , which requires specific disposal protocols to prevent environmental contamination and damage to standard incinerator scrubbers.[5]
-
Solid Waste: Segregate into "Halogenated Organic Solids." Label clearly as Fluorinated Intermediate.
-
Liquid Waste: Do NOT mix with acid waste.[1][2][3][5] Dispose of in "Halogenated Solvent" carboys.[5]
-
Destruction: High-temperature incineration (>1100°C) is required to fully mineralize the fluorinated ring system.[1][2][3]
Emergency Spills[5]
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don N95/P3 respirator and double gloves before re-entering.[5]
-
Contain: Cover spill with a wet paper towel (solvent-dampened) to prevent dust dispersal.[1][2][3] Do not dry sweep.[5]
-
Clean: Wipe area 3x with soap and water, followed by an alcohol wipe.[5]
References
-
Clinivex. Product Detail: (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (CAS 303176-45-6).[1][2][3][7] Retrieved from [1][2][3]
-
Thermo Fisher Scientific. Safety Data Sheet: Nebivolol Hydrochloride (Related API Hazard Profile).[5] Retrieved from [1][2][3]
-
PubChem. Compound Summary: (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (Structural Analog).[1][2][3][8] Retrieved from [1][2][3]
-
Ansell. Chemical Permeation & Degradation Guide (7th Edition). (Used for Nitrile/Laminate glove selection logic).[5][9]
-
SafeWork Australia/OSHA. Occupational Exposure Banding (OEB) for Active Pharmaceutical Ingredients.[5] (Basis for OEB 3 classification).[5]
Sources
- 1. chemscene.com [chemscene.com]
- 2. (1S,2R)-2-(2-Benzylamino-1-Hydroxyethyl)-6-Fluorochromane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | C10H9FO3 | CID 28242420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. synzeal.com [synzeal.com]
- 7. clinivex.com [clinivex.com]
- 8. (1R,2R)-(+)-1,2-Diaminocyclohexane 99 39961-95-0 [sigmaaldrich.com]
- 9. media.allergan.com [media.allergan.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
